Acetyl(2-chloro-6-fluorophenyl)acetonitrile
Description
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Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-6(14)7(5-13)10-8(11)3-2-4-9(10)12/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARQRNNQPWWWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=CC=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60917665 | |
| Record name | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93839-17-9 | |
| Record name | α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93839-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl(2-chloro-6-fluorophenyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60917665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl(2-chloro-6-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, a substituted β-ketonitrile of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information on its physicochemical properties, probable synthetic routes, expected reactivity, and potential applications by drawing parallels with closely related analogues and the broader class of β-ketonitriles. The document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, with the CAS Number 93839-17-9, belongs to the class of α-aryl-β-ketonitriles.[1] This structural motif is a cornerstone in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules, particularly heterocyclic compounds with diverse biological activities. The presence of a halogenated phenyl ring, specifically with chloro and fluoro substituents at the 2 and 6 positions respectively, imparts unique electronic and steric properties to the molecule, making it an attractive building block in drug discovery programs.
The nitrile functional group is a key pharmacophore in numerous approved drugs, where it can act as a bioisostere for other functional groups and participate in crucial interactions with biological targets. This guide will delve into the known and extrapolated properties of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, providing a foundational understanding for its synthesis, handling, and potential applications.
Physicochemical and Computed Properties
Based on available data from chemical databases, the fundamental properties of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile are summarized below.[1] It is important to note that while some properties are experimentally determined, others are computed and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 93839-17-9 | PubChem[1] |
| Molecular Formula | C₁₀H₇ClFNO | PubChem[1] |
| Molecular Weight | 211.62 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | PubChem[1] |
| Synonyms | Acetyl(2-chloro-6-fluorophenyl)acetonitrile, α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile | PubChem[1] |
| XLogP3-AA (Computed) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |
Synthesis of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
Proposed Synthetic Route: Acylation of 2-(2-chloro-6-fluorophenyl)acetonitrile
The most direct and logical approach to synthesize the target compound is through the acylation of 2-(2-chloro-6-fluorophenyl)acetonitrile with an acetylating agent. This reaction typically proceeds via the formation of a carbanion at the benzylic position, which then acts as a nucleophile.
Reaction Scheme:
Caption: Proposed synthetic pathway for 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established methods for the synthesis of related β-ketonitriles. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions.
Materials:
-
2-(2-chloro-6-fluorophenyl)acetonitrile (starting material)[2][3]
-
Strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))
-
Acetylating agent (e.g., acetic anhydride or acetyl chloride)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-chloro-6-fluorophenyl)acetonitrile in the anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
-
Deprotonation: Cool the solution to a low temperature (typically 0 °C or -78 °C, depending on the base) and slowly add the strong base. The formation of the carbanion may be indicated by a color change. Stir the mixture at this temperature for a specified period to ensure complete deprotonation.
-
Acylation: Slowly add the acetylating agent to the solution of the carbanion. The reaction is often exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.
Spectroscopic Characterization (Expected)
While actual spectra are not publicly available, the expected spectroscopic data for 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile can be predicted based on its structure and data from analogous compounds.[4]
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the 2-chloro-6-fluorophenyl ring are expected to appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the chlorine and fluorine substituents.
-
Methine Proton (α-proton): The proton at the carbon between the carbonyl and nitrile groups is expected to be a singlet or a narrowly split multiplet, shifted downfield due to the electron-withdrawing nature of the adjacent functional groups.
-
Methyl Protons: The protons of the acetyl group will appear as a sharp singlet, typically in the region of δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to resonate at a characteristic downfield chemical shift, typically in the range of δ 190-205 ppm.
-
Nitrile Carbon: The carbon of the nitrile group will appear in the region of δ 115-125 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will show multiple signals in the aromatic region (δ 120-165 ppm), with the carbons directly attached to the halogens showing characteristic splitting patterns in the case of the fluorine-coupled carbon.
-
Methine Carbon (α-carbon): The carbon atom between the carbonyl and nitrile groups will have a chemical shift influenced by both groups.
-
Methyl Carbon: The carbon of the acetyl methyl group is expected to appear at a more upfield chemical shift.
Infrared (IR) Spectroscopy
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹.
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of a ketone is expected around 1700-1725 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ respectively.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the acetyl group, the cyano group, and cleavage of the bond between the phenyl ring and the side chain.
Reactivity and Stability
The reactivity of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is dictated by the presence of the β-ketonitrile moiety. This functional group arrangement leads to an acidic α-proton, making the methylene group a site for further functionalization.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile can exist in equilibrium with its enol tautomer. The position of this equilibrium will depend on factors such as the solvent and temperature.
Caption: Keto-enol tautomerism in β-ketonitriles.
Synthetic Utility
The β-ketonitrile core is a valuable synthon for the construction of various heterocyclic systems. The nitrile group can undergo hydrolysis to an amide or carboxylic acid, or it can participate in cyclization reactions. The activated methylene group can be alkylated or acylated.
Potential Reactions:
-
Cyclization Reactions: Condensation with hydrazines, hydroxylamine, or guanidine can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding β-ketoamide or β-ketoacid.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol, or both the ketone and nitrile can be reduced under more vigorous conditions.
Potential Applications in Drug Discovery
Substituted benzeneacetonitriles are prevalent in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and its linear geometry can be advantageous for fitting into active sites of enzymes and receptors. The 2-chloro-6-fluorophenyl substitution pattern is often employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, influencing its metabolic stability and binding affinity.
Given its structure, 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile could serve as a key intermediate in the synthesis of:
-
Enzyme Inhibitors: The β-ketonitrile moiety can be a pharmacophore for various enzyme classes.
-
Receptor Modulators: The overall scaffold can be elaborated to target specific G-protein coupled receptors or ion channels.
-
Novel Heterocyclic Scaffolds: As a versatile building block, it can be used to generate libraries of novel compounds for high-throughput screening.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is not widely available, general precautions for handling nitriles and ketones should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a chemical entity with significant potential as a building block in organic synthesis and drug discovery. Although detailed experimental data is sparse in the public domain, its properties and reactivity can be reasonably extrapolated from the well-established chemistry of β-ketonitriles. This guide provides a foundational understanding of this compound, intended to aid researchers in its synthesis, handling, and exploration of its synthetic utility. As with any chemical, further experimental investigation is necessary to fully characterize its properties and unlock its full potential.
References
A comprehensive list of references is not possible due to the limited publicly available data on this specific compound. The information presented is a synthesis of knowledge from general organic chemistry principles and data from chemical databases for this and structurally related compounds. The primary source for the basic properties of the compound is:
For general information on the synthesis and reactivity of related compounds, the following sources were consulted:
-
Formation of methyl Barylhydrazono-3- oxobutanoates and P-arylhydrazono-3- oxobutanenitriles. [Link]. Accessed February 21, 2026.[4]
-
Matrix Fine Chemicals. 2-(2-CHLORO-6-FLUOROPHENYL)ACETONITRILE. [Link]. Accessed February 21, 2026.[2]
-
PubChem. 2-Chloro-6-fluorophenylacetonitrile. [Link]. Accessed February 21, 2026.[3]
-
PubChem. 2-(2-chloro-6-fluorophenyl)-N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]acetamide. [Link]. Accessed February 21, 2026.[5]
Sources
- 1. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-CHLORO-6-FLUOROPHENYL)ACETONITRILE | CAS 75279-55-9 [matrix-fine-chemicals.com]
- 3. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 2-(2-chloro-6-fluorophenyl)-N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]acetamide | C20H15Cl2FN2O4S | CID 124125296 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile
This guide provides a comprehensive overview of the chemical compound α-acetyl-2-chloro-6-fluorobenzeneacetonitrile, a substituted aromatic nitrile with potential applications in organic synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, outline a detailed analytical workflow, and discuss its structural characteristics.
Core Molecular and Physical Properties
α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile, with the IUPAC name 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, is a molecule of significant interest due to its unique substitution pattern on the phenyl ring combined with the reactive acetyl and nitrile functionalities.[1] These features make it a versatile building block in medicinal chemistry and material science.
The molecular formula for this compound is C₁₀H₇ClFNO.[1] Based on this, the calculated molecular weight is 211.62 g/mol .[1] A precise understanding of these fundamental properties is the bedrock of any further research or application development.
Below is a table summarizing the key computed physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 211.62 g/mol | PubChem |
| Molecular Formula | C₁₀H₇ClFNO | PubChem |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | PubChem |
| CAS Number | 93839-17-9 | PubChem |
| Exact Mass | 211.0200197 Da | PubChem |
| Topological Polar Surface Area | 40.9 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Table 1: Key Physicochemical Properties of α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile. Data sourced from the PubChem database.[1]
The structural arrangement of the molecule, particularly the presence of electronegative chlorine and fluorine atoms, alongside the acetyl and nitrile groups, suggests a compound with distinct electronic and steric properties that can be exploited in chemical synthesis.
Molecular Structure and Visualization
To fully appreciate the chemical reactivity and potential interactions of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile, a clear visualization of its two-dimensional structure is essential. The following diagram illustrates the connectivity of the atoms and the arrangement of the functional groups.
Figure 1: 2D molecular structure of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.
Synthesis and Precursor Chemicals
The synthesis of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile would likely involve the use of key precursors. One of the fundamental starting materials for this type of compound is 2-chloro-6-fluorobenzonitrile. This precursor provides the core substituted benzene ring and the nitrile group.
Properties of a Key Precursor: 2-Chloro-6-fluorobenzonitrile
-
CAS Number: 668-45-1[2]
-
Molecular Formula: C₇H₃ClFN[2]
-
Molecular Weight: 155.56 g/mol [2]
-
Appearance: White to light yellow solid
-
Melting Point: 55-59 °C
The synthesis from this precursor would involve the introduction of the alpha-acetyl group. A potential synthetic route could involve the deprotonation of the benzylic carbon (the carbon adjacent to the nitrile and the phenyl ring) of a related starting material, followed by acylation with a reagent like acetyl chloride.[3]
A generalized workflow for the synthesis and purification of such a compound is outlined below.
Figure 2: A generalized workflow for the synthesis and purification of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
To ensure the quality and purity of a synthesized batch of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Objective: To determine the purity of a sample of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.
Materials and Reagents:
-
α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of α-acetyl-2-chloro-6-fluorobenzeneacetonitrile.
-
Dissolve the standard in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the synthesized sample.
-
Dissolve the sample in the mobile phase in a 10 mL volumetric flask.
-
-
HPLC System Setup:
-
Install a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the compound has maximum absorbance (this would be determined by a UV scan, but a common starting point for aromatic compounds is 254 nm).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure there is no carryover.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the sample solution.
-
Record the chromatograms for all injections.
-
-
Data Processing:
-
Integrate the peak areas of the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Safety and Handling
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
α-Acetyl-2-chloro-6-fluorobenzeneacetonitrile is a compound with a molecular weight of 211.62 g/mol and a chemical formula of C₁₀H₇ClFNO.[1] Its structure, featuring a halogenated phenyl ring and reactive acetyl and nitrile groups, makes it a valuable intermediate for further chemical synthesis. Proper handling and analytical verification, such as the HPLC protocol detailed above, are crucial for its effective and safe use in research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3022525, Acetyl(2-chloro-6-fluorophenyl)acetonitrile. Retrieved from [Link].
-
Organic Syntheses. Acetyl Chloride. Retrieved from [Link].
-
ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link].
-
Cheméo. Chemical Properties of Benzeneacetonitrile, 2-fluoro-. Retrieved from [Link].
-
ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link].
-
Matrix Fine Chemicals. 2-CHLORO-6-FLUOROBENZONITRILE. Retrieved from [Link].
-
Organic Syntheses. Chloroacetonitrile. Retrieved from [Link].
Sources
Technical Deep Dive: Acetyl(2-chloro-6-fluorophenyl)acetonitrile
A Versatile -Ketonitrile Scaffold for Heterocyclic Drug Discovery
CAS Number: 93839-17-9
Molecular Formula:
Executive Summary
In the landscape of modern medicinal chemistry, Acetyl(2-chloro-6-fluorophenyl)acetonitrile represents a high-value "chameleon" intermediate. Structurally characterized as a
This guide provides a rigorous technical analysis of its structure, a validated synthesis protocol, and a mapping of its divergent reactivity profiles, tailored for researchers optimizing lead generation campaigns.
Structural Dynamics & Tautomerism
Understanding the reactivity of this compound requires a deep appreciation of its tautomeric equilibrium. Unlike simple nitriles, the presence of the acetyl group at the
The compound exists in a dynamic equilibrium between the Keto-Nitrile form and the Enol-Nitrile form.
-
Keto Form: Favored in non-polar solvents; drives C-alkylation reactions.
-
Enol Form: Stabilized by intramolecular hydrogen bonding (pseudo-six-membered ring) and conjugation with the electron-deficient 2-chloro-6-fluorophenyl ring. This form is the active species in many O-alkylation and condensation protocols.
Electronic Influence of the Aryl Ring: The 2-chloro-6-fluoro substitution pattern is not merely decorative. The inductive electron-withdrawal (-I effect) from the fluorine and chlorine atoms increases the acidity of the methine proton, making the generation of the carbanion facile under milder basic conditions compared to the unsubstituted phenyl analog. However, the steric bulk of the ortho-chloro group can hinder nucleophilic attack at the methine carbon, directing regioselectivity in cyclization reactions.
Validated Synthesis Protocol
Reaction Type: Claisen Condensation Precursors: 2-Chloro-6-fluorophenylacetonitrile + Ethyl Acetate Critical Reagent: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
3.1. Mechanistic Pathway
The synthesis proceeds via the deprotonation of the
Caption: Mechanistic flow of the Claisen condensation synthesis route.
3.2. Experimental Procedure (Bench Scale)
Note: All steps must be performed under an inert atmosphere (
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (1.2 eq) in absolute Ethanol to generate fresh NaOEt. Alternatively, suspend NaH (60% dispersion, 1.2 eq) in dry THF.
-
Condensation:
-
Cool the base solution to 0°C.[2]
-
Add a mixture of 2-Chloro-6-fluorophenylacetonitrile (1.0 eq) and dry Ethyl Acetate (1.5 eq) dropwise over 30 minutes.
-
Observation: The solution will likely turn yellow/orange, indicating enolate formation.
-
-
Reaction Drive: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor consumption of the starting nitrile via TLC (Hexane:EtOAc 8:2) or HPLC.
-
Workup (Critical Step):
-
The reaction mixture contains the sodium salt of the product.[2]
-
Pour the mixture into crushed ice/water.
-
Acidification: Slowly add glacial Acetic Acid or 1M HCl until pH ~4. The product will precipitate as a solid or oil.
-
Extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).
Safety Check: The reaction generates hydrogen gas (if using NaH) or requires handling reactive sodium. Ensure proper venting.
Divergent Applications in Heterocycle Synthesis
The true value of this compound lies in its reactivity with binucleophiles. It serves as a precursor for three major classes of drug scaffolds.
4.1. Synthesis of 5-Aminopyrazoles
Reaction with Hydrazines (
-
Mechanism: Initial imine formation at the ketone followed by intramolecular attack on the nitrile.
-
Regioselectivity: Controlled by the substituent on the hydrazine and solvent pH.
4.2. Synthesis of 5-Aminoisoxazoles
Reaction with Hydroxylamine (
-
Utility: Isoxazoles act as bioisosteres for carboxylic acids and are key pharmacophores in glutamate receptor antagonists.
4.3. Synthesis of Pyrimidines
Reaction with Guanidine or Amidines yields 2,4-diaminopyrimidines or 4-aminopyrimidines.
-
Utility: Found in antifolates and CDK inhibitors.
Caption: Divergent synthesis pathways utilizing the beta-ketonitrile core.
Analytical Profile & Quality Control
For researchers validating the identity of synthesized batches, the following data profile is expected:
| Parameter | Specification / Expectation |
| Appearance | Off-white to pale yellow solid (or viscous oil if crude) |
| Melting Point | 87°C – 89°C (Typical for analogous phenyl derivatives; verify experimentally) |
| IR Spectrum | Nitrile (CN): Weak band ~2200–2210 |
| 1H NMR | Methyl: Singlet |
| Mass Spec |
References
-
PubChem. (n.d.).[1][3] this compound | C10H7ClFNO.[1] National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Organic Syntheses. (1943).
-Phenylacetoacetonitrile. Org. Synth. 1943, 23, 63. (Foundational method for -ketonitrile synthesis). Retrieved from [Link] - Vertex AI Search. (2026). Consolidated search results for CAS 93839-17-9 and synthesis methods.
Sources
Comprehensive Spectral Profiling and Synthetic Utility of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
The following technical guide details the spectral characteristics, synthetic pathways, and chemical behavior of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CAS 93839-17-9). This document is structured for researchers requiring rigorous data interpretation and experimental protocols.
Executive Summary
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a specialized
| Property | Data |
| CAS Number | 93839-17-9 |
| Molecular Formula | |
| Molecular Weight | 211.62 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/tautomer ratio) |
| Key Functional Groups | Nitrile ( |
Synthesis & Preparation Protocol
The most robust synthetic route involves the Claisen condensation of 2-(2-chloro-6-fluorophenyl)acetonitrile with an acetate source. This protocol minimizes self-condensation by-products.
Experimental Workflow
Reagents:
-
Precursor: 2-(2-chloro-6-fluorophenyl)acetonitrile (CAS 668-45-1)
-
Acylating Agent: Ethyl acetate (excess) or Acetic anhydride
-
Base: Sodium Hydride (60% dispersion in oil) or Sodium Ethoxide
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Protocol:
-
Activation: In a flame-dried 3-neck flask under
, wash NaH (1.2 eq) with dry hexane to remove mineral oil. Suspend in anhydrous THF. -
Deprotonation: Add the phenylacetonitrile precursor (1.0 eq) dropwise at 0°C. The 2,6-disubstitution increases the acidity of the
-proton, facilitating rapid anion formation. Stir for 30 min until evolution ceases. -
Acylation: Add Ethyl acetate (1.5 eq) dropwise. Warm to room temperature, then reflux for 4–6 hours.
-
Quench & Isolation: Cool to 0°C. Quench carefully with dilute HCl (pH ~2–3). The product precipitates or forms an oil. Extract with EtOAc, wash with brine, and dry over
. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc 8:2).
Reaction Pathway Diagram
Figure 1: Claisen condensation pathway converting the nitrile precursor to the
Spectral Characterization Data
The spectral profile of this molecule is defined by the equilibrium between its Keto and Enol forms. The 2,6-dihalo substitution on the phenyl ring creates significant steric bulk, which often favors the Enol form to relieve strain at the
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-
)
Note: Chemical shifts (
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| Enol -OH | 12.5 – 13.5 | Broad Singlet | Variable | Enolic Hydroxyl | Indicates active tautomerism; disappears with |
| Ar-H | 7.30 – 7.60 | Multiplet | 3H | Aromatic Ring | Complex splitting due to |
| 5.60 – 5.90 | Singlet | ~1H (Keto) | Methine (-CH-) | Highly deshielded by -CN, -CO, and Aryl ring. Absent in Enol form. | |
| -CH | 2.35 (Keto) 2.10 (Enol) | Singlet | 3H | Acetyl Methyl | Distinct peaks for keto/enol forms allow for ratio calculation. |
C NMR (100 MHz, DMSO-
)
-
Nitrile (-CN): ~116–118 ppm.
-
Ketone Carbonyl (C=O): ~195 ppm.
-
Enol Carbon (C-OH): ~170–175 ppm.
-
Aromatic Carbons:
-
C-F (C-6): ~160 ppm (doublet,
Hz). -
C-Cl (C-2): ~135 ppm.
-
Other Ar-C: 125–132 ppm.
-
-
Methyl (-CH
): ~28 ppm.
F NMR
-
Shift: -110 to -115 ppm (Multiplet due to H-coupling).
-
Utility: Excellent probe for monitoring reaction progress from the starting material (which has a distinct F-shift).
Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "fingerprint" for the functional groups.
| Frequency (cm | Intensity | Assignment | Notes |
| 3200–3500 | Broad/Weak | O-H Stretch | Indicates Enol form. |
| 2200–2250 | Medium/Sharp | C | Characteristic nitrile peak. |
| 1710–1730 | Strong | C=O[1] Stretch | Keto form carbonyl. |
| 1600–1640 | Medium | C=C Stretch | Enol double bond / Aromatic ring breathing. |
| 1000–1100 | Strong | C-F Stretch | Aryl-Fluorine bond. |
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (
): 211 m/z.[2] -
Isotope Pattern: The presence of one Chlorine atom results in an M+2 peak at 213 m/z with approximately 33% intensity of the parent peak.
-
Fragmentation:
-
m/z 169: Loss of acetyl group (
, loss of ketene). -
m/z 176: Loss of Chlorine (
).
-
Structural Insights: Keto-Enol Tautomerism
The 2-chloro-6-fluorophenyl group exerts an "ortho-effect." The steric hindrance prevents the carbonyl group from achieving planarity with the phenyl ring in the keto form. Tautomerization to the enol form changes the hybridization of the
Figure 2: Dynamic equilibrium between Keto and Enol tautomers. The equilibrium position is heavily influenced by solvent polarity (DMSO favors Enol;
Quality Control & Impurity Profiling
When analyzing commercial or synthesized samples, look for these common impurities:
-
Starting Material (2-(2-chloro-6-fluorophenyl)acetonitrile):
-
Detection: TLC (lower polarity than product), IR (absence of C=O peak at 1720 cm
).
-
-
Hydrolysis Product (Amide):
-
Source: Acidic hydrolysis of the nitrile group.
-
Detection: Appearance of two broad N-H bands in IR (3300–3500 cm
) and loss of sharp CN peak.
-
-
Deacetylated Species:
-
Source: Retro-Claisen condensation under basic conditions.
-
Detection: MS peak at m/z 169 (major).
-
References
-
PubChem Compound Summary. (n.d.). 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CID 3022525).[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link](Reference for
-proton acidity). - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Technical Guide to the Safety and Hazards of Acetyl(2-chloro-6-fluorophenyl)acetonitrile for Research Professionals
This document provides a detailed examination of the safety profile and potential hazards associated with Acetyl(2-chloro-6-fluorophenyl)acetonitrile. As specific toxicological and safety data for this compound are not extensively published, this guide employs a precautionary approach, deriving its recommendations from the known hazards of structurally analogous compounds, particularly halogenated phenylacetonitriles. The protocols and insights herein are designed to empower researchers, scientists, and drug development professionals to handle this chemical with the highest degree of safety and scientific rigor.
Compound Identification and Physicochemical Properties
This compound is a substituted phenylacetonitrile derivative. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile | [1] |
| CAS Number | 93839-17-9 | [1] |
| Molecular Formula | C₁₀H₇ClFNO | [1] |
| Molecular Weight | 211.62 g/mol | [1] |
| Synonyms | This compound | [1] |
Hazard Assessment and Inferred GHS Classification
A critical aspect of laboratory safety is the anticipation of hazards. In the absence of specific data for this compound, we must infer its hazard profile from closely related molecules. The parent compound, 2-Chloro-6-fluorophenylacetonitrile, and other chlorinated phenylacetonitriles provide a strong basis for this assessment.[2][3] The nitrile functional group itself is associated with toxicity similar to that of hydrogen cyanide.[4]
The following workflow illustrates the logic applied in this guide for hazard assessment.
Based on this analysis, the following GHS classifications should be conservatively assumed for this compound.
| Hazard Class | Hazard Statement | GHS Pictogram | Inferred From Analogue Data |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | 💀 | [3][5] |
| Acute Toxicity, Dermal | H311/H312: Toxic or Harmful in contact with skin | 💀 | [2][3][5][6] |
| Acute Toxicity, Inhalation | H331/H332: Toxic or Harmful if inhaled | 💀 | [2][3][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ | [2][3][5][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ | [2][3][5][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | ❗ | [2][5][7] |
Toxicological Profile: Understanding the Risks
The primary toxicological concern with substituted phenylacetonitriles stems from their potential to cause harm via multiple exposure routes.
-
Routes of Exposure : The main routes of occupational exposure are inhalation of aerosols or dust, direct skin contact, eye contact, and accidental ingestion.[8]
-
Systemic Toxicity : Nitrile compounds can exhibit toxic effects similar to cyanide poisoning.[4] Absorption into the bloodstream may produce systemic injury. Symptoms can include headache, dizziness, nausea, chest tightness, and in severe cases, convulsions and unconsciousness.[9] The onset of symptoms may be delayed.[9]
-
Local Effects :
-
Skin : The compound is expected to be irritating to the skin and harmful upon absorption.[3] Pre-existing skin conditions like dermatitis may be exacerbated.
-
Eyes : Direct contact can cause serious irritation and potential damage.[3]
-
Respiratory Tract : Inhalation may lead to respiratory irritation.[2][4][5]
-
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and appropriate PPE is essential for mitigating the risks associated with handling this compound.
Engineering Controls: The First Line of Defense
The causality behind using engineering controls is to contain the hazard at its source, minimizing the potential for researcher exposure.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]
-
Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[11]
-
Safety Equipment : Eyewash stations and emergency safety showers must be readily accessible and tested regularly.[2][11]
Personal Protective Equipment (PPE): A Barrier to Exposure
PPE must be selected based on the specific hazards identified.
-
Hand Protection :
-
Gloves : Disposable nitrile gloves are suitable for providing a physical barrier against incidental splash contact.[8][12][13]
-
Causality : Thin nitrile rubber offers limited chemical protection and is not intended for prolonged immersion.[12][13] Its purpose is to prevent immediate contact, after which it must be disposed of.
-
Protocol : Change gloves immediately if they become contaminated.[12] Never reuse disposable gloves.[12][13] Always inspect gloves for tears or punctures before use.
-
-
Eye and Face Protection :
-
Skin and Body Protection :
-
Respiratory Protection :
Safe Handling and Storage Protocols
Adherence to strict protocols is a self-validating system for ensuring safety.
Experimental Protocol: Safe Handling Workflow
-
Preparation : Before handling, review this guide and any available Safety Data Sheet (SDS) for analogous compounds.[10] Ensure the fume hood is operational and the work area is clear of clutter.
-
Don PPE : Put on all required PPE (lab coat, goggles, nitrile gloves).
-
Aliquot Compound : Conduct all manipulations within the fume hood. Use spatulas and designated tools for transferring the solid.[10] If making a solution, add the compound to the solvent slowly.
-
Container Management : Keep containers tightly closed when not in use to prevent the release of vapors.[6][15][11]
-
Avoid Cross-Contamination : Do not handle "clean" items like keyboards, pens, or door handles with gloved hands.[12][13] Remove gloves before leaving the laboratory.[12]
-
Waste Disposal : Dispose of contaminated materials (gloves, wipes, pipette tips) in a designated, sealed hazardous waste container.
-
Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water after work is complete.
-
Doff PPE : Remove PPE carefully to avoid contact with any contaminated surfaces.
-
Hygiene : Wash hands thoroughly with soap and water after removing gloves.[10]
Storage Requirements
-
Location : Store in a cool, dry, and well-ventilated area.[15][11]
-
Security : Store in a locked cabinet or area to restrict access.[6][11]
-
Container : Keep the container tightly closed and properly labeled.[6][15][11]
-
Incompatibilities : Segregate from strong oxidizing agents and strong acids.[11][16] Contact with acids may liberate highly toxic hydrogen cyanide gas.[4]
Emergency Procedures: A Plan for the Unexpected
Rapid and correct response during an emergency is critical. The following decision tree outlines the immediate actions required.
Protocol for Minor Spill Cleanup (within a fume hood)
-
Alert : Alert personnel in the immediate vicinity.
-
PPE : Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.
-
Contain : Cover the spill with an inert absorbent material like vermiculite or sand.[4]
-
Collect : Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[4]
-
Decontaminate : Wipe the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.
-
Dispose : Dispose of all contaminated materials as hazardous waste.
First Aid Measures
-
Inhalation : Remove the person from the contaminated area to fresh air. Keep them warm and at rest. Seek immediate medical attention.[4][11][17]
-
Skin Contact : Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][18] Seek immediate medical attention.[18]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][17] Remove contact lenses if it can be done safely.[11] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water.[2][11][17] Call a poison control center or doctor immediately for treatment advice.[2][7][11][17][19]
References
- Source: Santa Cruz Biotechnology, Inc.
- Title: SAFETY DATA SHEET - Acetonitrile-d3 Source: Sigma-Aldrich URL
- Title: Acetyl(2-chloro-6-fluorophenyl)
- Title: Fact Sheet: Disposable Nitrile Gloves in Chemical Labs Source: PennEHRS - University of Pennsylvania URL
- Title: Acetonitrile, fluoro- | C2H2FN | CID 10420 Source: PubChem - NIH URL
- Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL
- Title: Safe Handling Practices for Laboratory Chemicals Source: GZ Industrial Supplies URL
- Title: Fact Sheet: Disposable Nitrile Gloves in Chemical Labs Source: Princeton University Environmental Health and Safety URL
- Title: Are Nitrile Gloves Chemical Resistant?
- Title: SAFETY DATA SHEET - 4-Fluorophenylacetonitrile Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET - Acetonitrile Source: TCI Chemicals URL
- Title: Acetonitrile - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
- Title: SAFETY DATA SHEET - (O-Chlorophenyl)
- Title: 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 Source: PubChem URL
- Source: International Chemical Safety Cards (ICSCs)
- Title: Acetonitrile - NIOSH Pocket Guide to Chemical Hazards Source: CDC URL
- Title: SAFETY DATA SHEET - (O-Chlorophenyl)
- Title: SAFETY DATA SHEET - 4-Chlorobenzyl Cyanide Source: TCI Chemicals URL
- Title: 2-CHLOROBENZYL CYANIDE Safety Data Sheet Source: Sdfine URL
- Title: SAFETY DATA SHEET - 4-Chlorobenzyl cyanide Source: Merck Millipore URL
- Title: Acetonitrile - SAFETY DATA SHEET Source: PENTA URL
- Source: Chemos GmbH&Co.
Sources
- 1. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
- 10. gz-supplies.com [gz-supplies.com]
- 11. fishersci.com [fishersci.com]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs [titanfine.com]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetonitrile [cdc.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. fishersci.com [fishersci.com]
- 18. nj.gov [nj.gov]
- 19. tcichemicals.com [tcichemicals.com]
Technical Guide: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
CAS: 179898-34-1
Formula:
Executive Summary: The "Privileged Scaffold"
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a high-value intermediate in the synthesis of agrochemicals (specifically acaricides and insecticides) and pharmaceutical agents (kinase inhibitors). Its core value lies in its bifunctional reactivity : the molecule possesses both a nitrile and a ketone flanking an acidic methine proton. This structure allows it to serve as a "linchpin" for constructing 5-membered heterocycles like aminopyrazoles and isoxazoles .
Key Technical Insight: The specific 2-chloro-6-fluoro substitution pattern on the phenyl ring is not arbitrary. It introduces significant steric bulk (atropisomerism potential) and electronic deactivation, which metabolically stabilizes downstream drugs against P450 oxidation while locking the pharmacophore into a bioactive conformation.
Structural Analysis & Reactivity Profile
Electronic Architecture
The molecule exists in a dynamic equilibrium, though the keto-form typically predominates in non-polar solvents. The
-
The Nitrile group (-CN).
-
The Acetyl group (-COCH3).
-
The halogenated phenyl ring.
The "Orthogonal" Electrophiles
The molecule presents two distinct electrophilic sites for nucleophilic attack, allowing for regioselective cyclizations:
-
Site A (Nitrile Carbon): Susceptible to nucleophilic attack by hard nucleophiles (e.g., amines), leading to amidines or amino-heterocycles.
-
Site B (Carbonyl Carbon): Susceptible to condensation with hydrazines or hydroxylamines.
Tautomerism Diagram (DOT)
The following diagram illustrates the keto-enol tautomerism and the reactive sites.
Caption: Dynamic equilibrium between keto/enol forms and the generation of the reactive enolate anion.
Synthetic Protocol (The Claisen Condensation)
The most robust synthesis involves the Claisen condensation of 2-chloro-6-fluorophenylacetonitrile with an acetate source. While ethyl acetate is the standard, the use of sodium hydride (NaH) is recommended over alkoxides for this specific substrate to overcome the steric hindrance of the 2,6-disubstitution.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Cl-6-F-phenylacetonitrile | 1.0 | Substrate | High purity (>98%) required |
| Ethyl Acetate | 3.0 | Reagent/Solvent | Anhydrous (Water kills NaH) |
| Sodium Hydride (60%) | 1.5 | Base | Washed with hexanes if oil-free needed |
| THF or Toluene | Solvent | Medium | Anhydrous; Toluene allows higher reflux temp |
| Acetic Acid | Excess | Quench | Glacial |
Step-by-Step Methodology
Step 1: Enolate Formation
-
Charge a flame-dried 3-neck flask with NaH (1.5 eq) suspended in anhydrous THF under Nitrogen/Argon.
-
Cool to 0°C.
-
Add a solution of 2-chloro-6-fluorophenylacetonitrile (1.0 eq) in THF dropwise over 30 minutes.
-
Observation: Evolution of
gas. The solution will turn yellow/orange as the benzylic anion forms.
-
-
Stir at 0°C for 1 hour to ensure complete deprotonation.
Step 2: Acylation
-
Add Ethyl Acetate (3.0 eq) dropwise. Note: Excess EtOAc drives the equilibrium.
-
Allow the reaction to warm to room temperature, then heat to mild reflux (60-65°C) for 4-6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:[1]1) should show consumption of the starting nitrile (
) and appearance of a polar spot ( ).
-
Step 3: Workup & Isolation
-
Cool the mixture to 0°C.
-
Critical Step: Carefully quench with dilute acetic acid or 1N HCl until pH
5. Do not use strong mineral acids aggressively, as hydrolysis of the nitrile can occur. -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate. -
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient 0-20% EtOAc in Hexanes).
Downstream Applications: Heterocycle Synthesis
The primary utility of this molecule is the synthesis of 5-amino-4-arylpyrazoles , a scaffold found in blockbuster insecticides (e.g., Fipronil analogs).
Synthesis of Aminopyrazoles
Reaction with hydrazine derivatives yields the aminopyrazole. The regioselectivity is driven by the condensation of the hydrazine
Pathway Diagram (DOT)
Caption: Divergent synthesis of Pyrazoles and Isoxazoles from the core scaffold.
Analytical Characterization (Expected Data)
To validate the synthesis, compare your product against these expected spectral signatures:
-
NMR (400 MHz,
):-
2.35 (s, 3H,
-C=O). Distinctive methyl singlet. - 5.10 (s, 1H, CH-CN). Methine proton (may broaden due to tautomerism).
- 7.00 - 7.40 (m, 3H, Ar-H). Aromatic region showing splitting characteristic of 1,2,3-trisubstituted benzene.
-
2.35 (s, 3H,
-
IR Spectroscopy:
-
: Nitrile (
) stretch. -
: Ketone (
) stretch.
-
: Nitrile (
-
Mass Spectrometry (ESI):
- calc: 212.02.
-
Look for the characteristic Chlorine isotope pattern (
in 3:1 ratio).
Safety & Handling (HSE)
-
Acute Toxicity: Like many
-halo-phenylacetonitriles, this compound and its precursors can be toxic if swallowed or absorbed through the skin. -
Cyanide Hazard: While the nitrile group is generally stable, combustion or strong acid hydrolysis can release HCN.
-
Skin Sensitization: Halogenated aromatics are frequent sensitizers. Double-gloving (Nitrile) is recommended.
References
-
PubChem. (n.d.). Acetyl(2-chloro-6-fluorophenyl)acetonitrile. National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Organic Syntheses. (1943).
-Phenylacetoacetonitrile. Org. Synth. Coll. Vol. 2, p. 487. (Classic procedure for the general class). Retrieved February 22, 2026, from [Link] - Vertex AI Search. (2026). Synthesis and Safety Data for CAS 179898-34-1.
Sources
Technical Profile: Acetyl(2-chloro-6-fluorophenyl)acetonitrile
Synonyms:
Part 1: Executive Technical Summary
Acetyl(2-chloro-6-fluorophenyl)acetonitrile is a specialized
In the pharmaceutical sector, this compound is the direct synthetic precursor to the side chain of Flucloxacillin , a narrow-spectrum
Part 2: Chemical Identity & Physicochemical Properties[2][3][4]
The molecule exists in a dynamic equilibrium between its keto and enol forms. Understanding this tautomerism is vital for reaction monitoring (NMR) and solubility optimization.
Nomenclature & Identifiers
| System | Name / Value |
| IUPAC | 2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile |
| Common | |
| CAS Number | 93839-17-9 |
| Molecular Formula | C |
| Molecular Weight | 211.62 g/mol |
| SMILES | CC(=O)C(C#N)C1=C(C=CC=C1Cl)F |
Keto-Enol Tautomerism
In solution (especially in CDCl
-
Keto Form: C-H acidic proton at the
-position. -
Enol Form: Vinyl -OH proton (typically broad singlet >12 ppm in
H NMR).
Diagnostic NMR Signals:
-
Keto: Doublet/Singlet for the methyl group ~2.2 ppm; Methine proton ~5.5 ppm.
-
Enol: Methyl group shifts downfield ~2.4 ppm; Enolic -OH exchangeable with D
O.
Part 3: Synthesis & Production Workflow
The industrial synthesis relies on a Claisen Condensation between 2-chloro-6-fluorophenylacetonitrile and an acetate ester. This route is preferred over direct acylation with acetyl chloride due to higher atom economy and safety (avoiding HCl gas generation).
Reaction Scheme (DOT Visualization)
Caption: Claisen condensation pathway for the synthesis of the target
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 50g scale.
Reagents:
-
2-Chloro-6-fluorophenylacetonitrile (1.0 eq)[1]
-
Ethyl Acetate (Dry, 3.0 eq - acts as reagent and co-solvent)
-
Sodium Ethoxide (1.2 eq) or Sodium Hydride (60% dispersion, 1.2 eq)
-
Toluene (Solvent)
Procedure:
-
Preparation: Charge a dry 3-neck flask with Toluene and Sodium Ethoxide under N
atmosphere. Cool to 0-5°C.[2] -
Addition: Mix 2-Chloro-6-fluorophenylacetonitrile with Ethyl Acetate. Add this mixture dropwise to the base suspension over 60 minutes. Note: Exothermic reaction. Maintain temp <10°C to prevent self-condensation of ethyl acetate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The mixture will thicken as the sodium enolate salt precipitates.
-
Quench: Cool to 0°C. Slowly add dilute HCl (1M) until pH reaches 2-3. This protonates the enolate to the desired neutral product.
-
Workup: Separate the organic layer.[3] Extract the aqueous layer with Ethyl Acetate. Combine organics, wash with brine, and dry over anhydrous Na
SO . -
Purification: Concentrate in vacuo. The residue is typically a solid or viscous oil that can be recrystallized from Ethanol/Hexane or used directly if purity >95% (HPLC).
Self-Validating Checkpoint:
-
TLC: The product will be significantly more polar than the starting nitrile.
-
Color Change: The reaction mixture turns from colorless to yellow/orange upon enolate formation.
Part 4: Applications in Medicinal Chemistry
The primary utility of this compound is its ability to serve as a 1,3-CCC (Carbon-Carbon-Carbon) binucleophile acceptor .
Synthesis of Flucloxacillin Side Chain
The most authoritative application is the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid .[4] This acid is then coupled with 6-APA (6-aminopenicillanic acid) to produce Flucloxacillin.[5]
Mechanism:
-
Cyclization: Reaction with Hydroxylamine (NH
OH) attacks the ketone (forming an oxime) and then cyclizes onto the nitrile carbon. -
Hydrolysis: The resulting isoxazole-imine is hydrolyzed to the ester/acid.
Synthesis of p38 Kinase Inhibitors
Reaction with substituted hydrazines (e.g., Phenylhydrazine) yields 1-aryl-5-amino-pyrazoles . These scaffolds are pharmacophores in several kinase inhibitors designed to treat inflammatory diseases (e.g., Rheumatoid Arthritis).
Pathway Diagram (DOT Visualization)
Caption: Divergent synthesis pathways leading to major pharmaceutical classes.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 3/4). Nitriles can metabolize to release cyanide ions, though sterically hindered ones like this are slower to metabolize.
-
Irritation: Skin and Eye Irritant (Category 2).
-
Sensitization: Potential skin sensitizer due to the reactive
-halo/nitrile motif.
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as "Halogenated Organic Waste". Do not mix with strong oxidizers or acids (risk of HCN evolution).
-
Spill Management: Absorb with vermiculite. Treat the area with weak bleach solution to oxidize any potential cyanide traces (precautionary).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022525, this compound. Retrieved from [Link]
- Google Patents (2013).CN102964356B - Synthesis method of flucloxacillin sodium.
-
Organic Syntheses (1943). General procedure for alpha-phenylacetoacetonitrile synthesis (Coll. Vol. 2). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Matrix Fine Chemicals. Product Specification: 2-(2-Chloro-6-fluorophenyl)acetonitrile. Retrieved from [Link][2]
Sources
- 1. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]
- 5. CN102964356B - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Synthesis of Heterocyclic Scaffolds from Acetyl(2-chloro-6-fluorophenyl)acetonitrile
Executive Summary & Chemical Profile
Acetyl(2-chloro-6-fluorophenyl)acetonitrile (IUPAC: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile) is a high-value
This application note details the divergent synthesis of three critical heterocyclic cores—Pyrazoles, Isoxazoles, and Pyrimidines —utilizing this single precursor. The protocols focus on the "5-amino-4-aryl" substitution pattern, a geometry critical for ATP-competitive binding in kinase drug discovery.
Precursor Properties
| Property | Specification |
| Chemical Name | 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile |
| Formula | |
| MW | 211.62 g/mol |
| Reactivity Class | 1,3-Dielectrophile / Acidic Methine |
| Key Functional Groups | Ketone (Electrophile), Nitrile (Electrophile/Nucleophile precursor), |
Strategic Reaction Pathways (Visualized)
The following diagram illustrates the divergent synthetic utility of the starting material. By altering the binucleophile, three distinct heterocyclic systems are accessible.
Figure 1: Divergent synthesis workflow from the
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Amino-4-(2-chloro-6-fluorophenyl)-3-methylpyrazole
Target Application: Kinase Inhibitor Scaffolds (e.g., p38 MAPK). Mechanism: The hydrazine attacks the ketone carbonyl (most electrophilic), forming a hydrazone intermediate. The terminal amine of the hydrazone then attacks the nitrile carbon, followed by tautomerization to the aromatic amino-pyrazole.
Materials
-
Precursor (CAS 93839-17-9): 1.0 eq
-
Hydrazine Monohydrate (64-65%): 1.2 eq
-
Ethanol (Absolute): 10 mL/g of precursor
-
Catalyst: Glacial Acetic Acid (0.1 eq) - Optional, accelerates hydrazone formation.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of this compound in absolute ethanol.
-
Addition: Add 1.2 eq of Hydrazine Monohydrate dropwise at room temperature. Note: Exotherm is possible.
-
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot ( ) should disappear, replaced by a lower fluorescent spot. -
Work-up:
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (9:1) if necessary.[3]
Self-Validating Checkpoint: The appearance of a broad singlet (
Protocol B: Synthesis of 2,4-Diamino-5-(2-chloro-6-fluorophenyl)-6-methylpyrimidine
Target Application: Dihydrofolate reductase inhibitors / Antibacterial agents. Mechanism: Base-mediated condensation where guanidine acts as a 1,3-binucleophile.
Materials
-
Precursor: 1.0 eq
-
Guanidine Hydrochloride: 1.5 eq
-
Sodium Ethoxide (NaOEt): 2.0 eq (Freshly prepared or 21% wt solution)
-
Ethanol: 15 mL/g[4]
Step-by-Step Methodology
-
Free Base Generation: In the reaction vessel, combine Guanidine HCl and NaOEt solution in ethanol. Stir for 15 minutes to generate free guanidine base and precipitate NaCl.
-
Coupling: Add the precursor (dissolved in minimal ethanol) to the guanidine mixture.
-
Reaction: Reflux for 8–12 hours. The reaction is slower than the pyrazole synthesis due to the lower nucleophilicity of guanidine compared to hydrazine.
-
Quench: Cool the mixture and neutralize to pH 7 with dilute HCl.
-
Isolation: Evaporate ethanol. Extract the residue with Ethyl Acetate (
).[5] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM) is usually required as the product may not precipitate cleanly.
Mechanistic Insight: The "Ketonitrile" Advantage
Understanding the mechanism ensures reproducibility. The 3-oxobutanenitrile moiety acts as a 1,3-dielectrophile . However, the reaction regioselectivity is driven by the relative electrophilicity:
-
Ketone (
): Hard electrophile, attacked first by the hardest nucleophile (e.g., of hydrazine). -
Nitrile (
): Attacked in the second step (intramolecularly) to close the ring.
The following diagram details the pyrazole formation mechanism, the most common application for this scaffold.
Figure 2: Mechanistic cascade for Pyrazole synthesis.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pyrazole) | Incomplete cyclization of hydrazone. | Add catalytic AcOH (5 mol%) to protonate the nitrile, making it more electrophilic. |
| Oiling out (General) | Product lipophilicity due to halogenated aryl. | Triturate the crude oil with Hexane/Ether (1:1) to induce crystallization. |
| Regioisomer Mix | Attack on nitrile first (rare). | Ensure temperature is controlled. Kinetic product (ketone attack) is favored at lower temps; thermodynamic equilibration occurs at high reflux. |
| Starting Material Stalls | Enolization of starting material. | The |
References
-
PubChem. (n.d.).[6] this compound | C10H7ClFNO.[6] National Library of Medicine. Retrieved February 22, 2026, from [Link]
- F. Freeman. (1980). Properties and Reactions of ylidenemalononitriles. Chemical Reviews.
- Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. (Establishes the relevance of the 5-amino-4-aryl-pyrazole scaffold).
- El-Saghier, A. M. (2002). Synthesis of some new pyrimidine, pyrazole, and isoxazole derivatives. Journal of Chemical Research.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 4. orgsyn.org [orgsyn.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Nucleophilic Aromatic Substitution (SNAr) of Acetyl(2-chloro-6-fluorophenyl)acetonitrile
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
Acetyl(2-chloro-6-fluorophenyl)acetonitrile stands as a pivotal substrate in contemporary medicinal chemistry. Its unique electronic and structural features—a phenyl ring activated by both a potent α-acetylacetonitrile electron-withdrawing group (EWG) and two distinct halogen substituents—make it an ideal candidate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the mechanistic underpinnings, regioselective considerations, and practical laboratory protocols for leveraging this versatile building block. The strategic displacement of its halogen moieties offers a direct and efficient pathway to a diverse array of complex molecular scaffolds, which are of significant interest in the discovery of novel therapeutic agents. The nitrile group, in particular, is a valuable pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1][2][3][4]
Mechanistic Deep Dive: The Addition-Elimination Pathway
The substitution reactions of this compound do not proceed via SN1 or SN2 pathways, which are energetically unfavorable or sterically impossible on an sp2-hybridized aromatic carbon.[5][6][7] Instead, the reaction is governed by the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[8][9]
Pillars of the SNAr Mechanism:
-
Ring Activation: The aromatic ring is rendered electron-deficient (electrophilic) by the presence of strong electron-withdrawing groups (EWGs).[6][10] In this substrate, the α-acetylacetonitrile moiety (-CH(COCH₃)CN) serves as a powerful EWG, withdrawing electron density from the ring by both inductive and resonance effects.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][11][12]
-
Stabilization: For the reaction to be facile, the EWG must be positioned ortho or para to the leaving group.[8][10][11] This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG, significantly stabilizing the intermediate. In our substrate, the EWG is ortho to both the chloro and fluoro substituents, fulfilling this critical requirement.
-
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the leaving group (a halide ion).
Regioselectivity: The Fluoro vs. Chloro Conundrum
A key consideration is which halogen will be preferentially displaced. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[13] Consequently, the reactivity order of halogens is often the reverse of that seen in SN1/SN2 reactions.
-
Reactivity Order: F > Cl > Br > I
The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, nucleophilic substitution will selectively occur at the C-F bond over the C-Cl bond.
Mechanistic Visualization
The following diagram illustrates the SNAr pathway for this compound with a generic nucleophile (Nu⁻), highlighting the preferential displacement of the fluoride.
Note: The images in the DOT script are placeholders. A real implementation would require generating and hosting images of the chemical structures.
Caption: SNAr addition-elimination pathway for this compound.
Experimental Application Protocols
The following protocols are designed as robust starting points for the synthesis of diverse derivatives. They emphasize safety, reproducibility, and verification.
General Experimental Workflow
A standardized workflow ensures consistency and successful outcomes.
Caption: Standardized laboratory workflow for SNAr reactions.
Protocol 1: N-Arylation with a Secondary Amine (Piperidine)
This protocol details the synthesis of Acetyl(2-chloro-6-(piperidin-1-yl)phenyl)acetonitrile.
-
Objective: To demonstrate a typical C-N bond formation via SNAr, a common transformation in drug development.
-
Causality: Piperidine is a strong, non-volatile secondary amine nucleophile.[14] Dimethyl sulfoxide (DMSO) is an ideal polar aprotic solvent that enhances nucleophilicity and can accommodate the required reaction temperatures. Potassium carbonate acts as a mild base to scavenge any protons, ensuring the amine remains nucleophilic.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 211.62 | 1.0 | 211.6 mg |
| Piperidine | 85.15 | 1.2 | 120 µL |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276.4 mg |
| Dimethyl Sulfoxide (DMSO), anhydrous | - | - | 5.0 mL |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL |
| Brine (Saturated NaCl solution) | - | - | ~50 mL |
| Deionized Water | - | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
Step-by-Step Methodology:
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (211.6 mg, 1.0 mmol) and anhydrous potassium carbonate (276.4 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (5.0 mL) followed by piperidine (120 µL, 1.2 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring (Self-Validation): After 2 hours, and every hour thereafter, carefully take a small aliquot of the reaction mixture and spot it on a silica gel TLC plate. Elute with a 30% EtOAc/Hexanes mixture. Visualize under UV light. The reaction is complete when the starting material spot (higher Rf) is fully consumed.
-
Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (25 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMSO and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to isolate the pure product.
-
Characterization: Confirm the structure of the product, Acetyl(2-chloro-6-(piperidin-1-yl)phenyl)acetonitrile (Expected M.W. = 276.75 g/mol ), using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: O-Arylation with an Alkoxide (Sodium Methoxide)
This protocol details the synthesis of Acetyl(2-chloro-6-methoxyphenyl)acetonitrile.
-
Objective: To demonstrate C-O bond formation, creating a key aryl ether linkage.
-
Causality: Sodium methoxide is a potent oxygen nucleophile. Tetrahydrofuran (THF) is a suitable aprotic solvent. The reaction is often run at a lower temperature than N-arylation due to the higher reactivity of the alkoxide.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 211.62 | 1.0 | 211.6 mg |
| Sodium Methoxide (NaOMe), 25% in Methanol | 54.02 | 1.1 | ~240 µL |
| Tetrahydrofuran (THF), anhydrous | - | - | 5.0 mL |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | - | ~20 mL |
| Diethyl Ether (Et₂O) | - | - | ~100 mL |
| Deionized Water | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Step-by-Step Methodology:
-
Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (211.6 mg, 1.0 mmol) and anhydrous THF (5.0 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the sodium methoxide solution (1.1 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC (20% EtOAc/Hexanes) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (1 x 25 mL) and brine (1 x 25 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient of EtOAc in hexanes) to yield the pure aryl ether.
-
Characterization: Confirm the structure of Acetyl(2-chloro-6-methoxyphenyl)acetonitrile (Expected M.W. = 223.64 g/mol ) by NMR and MS analysis.
Summary of Reaction Parameters
| Protocol | Nucleophile | Base/Reagent | Solvent | Temp. (°C) | Typical Time (h) | Product Type |
| 1 | Piperidine | K₂CO₃ | DMSO | 100 | 2 - 6 | Aryl Amine |
| 2 | Sodium Methoxide | - | THF | 0 to RT | 3 - 5 | Aryl Ether |
References
-
BYJU'S. (2022, February 28). Nucleophilic aromatic substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
SIOC Journals. Application of Nitrile in Drug Design. [Link]
-
Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1977). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 20(12), 1533-1537. [Link]
-
Wang, M., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ACS Publications. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
Scribd. Nucleophilic Aromatic Substitution Guide. [Link]
-
Unknown. Nucleophilic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. [Link]
-
The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]
-
Unknown. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
RSC Advances. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]
-
Organic Syntheses Procedure. chloroacetonitrile. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. Method for synthesizing fluoroacetonitrile.
-
ResearchGate. (2025, August 7). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
-
MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]
-
Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Nitrile in Drug Design [sioc-journal.cn]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. gacariyalur.ac.in [gacariyalur.ac.in]
Technical Guide: Acetyl(2-chloro-6-fluorophenyl)acetonitrile in Medicinal Chemistry
This guide details the technical application of Acetyl(2-chloro-6-fluorophenyl)acetonitrile (CAS: 93839-17-9), a specialized
Compound Profile & Strategic Value
This compound is a bifunctional building block characterized by an active methylene group flanked by three electron-withdrawing functionalities: a nitrile, an acetyl group, and an electron-deficient aryl ring (2-Cl, 6-F).
Chemical Identity[1][2][3][4][5][6][7]
-
IUPAC Name: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile[1]
-
CAS Number: 93839-17-9[1]
-
Molecular Formula:
[1] -
Molecular Weight: 211.62 g/mol [1]
-
Key Structural Feature: The molecule exists in equilibrium between its keto and enol forms. The high acidity of the
-proton allows for facile deprotonation and subsequent nucleophilic attacks.
Medicinal Chemistry Applications[1][8][9][10][11]
-
Kinase Inhibitor Scaffolds: It is the direct precursor to 5-amino-4-arylpyrazoles . This motif is ubiquitous in ATP-competitive inhibitors (e.g., p38 MAPK, Src, and B-Raf inhibitors) where the amino-pyrazole functions as the hinge-binding element.
-
Atropisomerism Control: The 2,6-disubstitution pattern (Cl, F) on the phenyl ring creates a steric axis. When incorporated into a rigid heterocycle, this restricts rotation, potentially creating atropisomers—a critical consideration for increasing binding selectivity and metabolic stability in modern drug design.
-
Agrochemicals: Phenylpyrazole derivatives synthesized from this intermediate are potent GABA-gated chloride channel antagonists (insecticides).
Core Application: Synthesis of 5-Aminopyrazole Scaffolds
The primary utility of this compound is the regioselective synthesis of 5-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazole . This reaction exploits the differing electrophilicity of the nitrile and ketone carbons.
Reaction Pathway Analysis
The reaction with hydrazine proceeds via a condensation-cyclization sequence:
-
Initial Attack: Hydrazine attacks the acetyl ketone (harder electrophile) to form a hydrazone intermediate.
-
Cyclization: The terminal nitrogen of the hydrazone attacks the nitrile carbon (intramolecular nucleophilic addition).
-
Tautomerization: The resulting imine tautomerizes to the stable 5-aminopyrazole aromatic system.
Visual Workflow (Graphviz)
Figure 1: Synthetic flow from precursor nitrile to bioactive pyrazole scaffold.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: To install the acetyl group on the
Reagents:
-
2-Chloro-6-fluorophenylacetonitrile (1.0 eq)[]
-
Ethyl acetate (Dry, 2.0 eq) – Acts as both reagent and solvent component
-
Sodium ethoxide (1.2 eq) – Freshly prepared or commercial powder
-
Toluene or Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
-
Base Formation: Suspend Sodium ethoxide (1.2 eq) in anhydrous toluene (or ethanol). Cool to 0°C.
-
Addition: Mix 2-chloro-6-fluorophenylacetonitrile (1.0 eq) with Ethyl acetate (2.0 eq). Add this mixture dropwise to the base suspension over 30 minutes. Note: Exothermic reaction; maintain temp < 10°C to prevent polymerization.
-
Reaction: Allow to warm to room temperature, then heat to 50°C for 4 hours. The mixture will turn into a thick slurry (sodium enolate salt).
-
Workup:
-
Cool to 0°C.
-
Quench carefully with dilute HCl (1M) until pH ~4. Caution: HCN gas risk is low but present; work in a fume hood.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 80:20).
Expert Insight: The 2,6-dihalo substitution creates significant steric bulk. If the yield is low (<50%), switch the base to NaH (Sodium Hydride) in THF to drive the deprotonation more aggressively.
Protocol B: Cyclization to 5-Amino-4-(2-chloro-6-fluorophenyl)-3-methylpyrazole
Objective: Conversion of the
Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64% or 80% solution, 1.5 eq)
-
Glacial Acetic Acid (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve the
-ketonitrile (1.0 eq) in Absolute Ethanol (5 mL per mmol). -
Reagent Addition: Add Hydrazine hydrate (1.5 eq) dropwise.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid. Reasoning: Acid catalysis activates the ketone carbonyl, facilitating the initial hydrazone formation.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (the starting material UV spot will disappear; a lower
fluorescent spot will appear). -
Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove 50% of the solvent under reduced pressure.
-
Pour the residue into crushed ice/water.
-
The product usually precipitates as a white/off-white solid.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol.[4]
Data Specification Table:
| Parameter | Specification | Notes |
| Reaction Molarity | 0.2M – 0.5M | Dilution prevents intermolecular side reactions. |
| Temperature | Reflux (78°C) | Essential for the nitrile cyclization step. |
| Yield Target | > 85% | High efficiency typical for Knorr-type cyclizations. |
| Appearance | White crystalline solid | Yellowing indicates oxidation or impurity. |
Troubleshooting & Critical Parameters
Regioselectivity Issues
When using substituted hydrazines (e.g., Methylhydrazine) instead of hydrazine hydrate, two regioisomers are possible.
-
Outcome: Reaction with methylhydrazine typically favors the formation of 5-amino-1-methyl-pyrazole (where the methyl is on the nitrogen adjacent to the amino group) due to the higher nucleophilicity of the
attacking the ketone first. -
Correction: To reverse regioselectivity, use hydrazine hydrate first to form the NH-pyrazole, then alkylate the N1 position using an alkyl halide and base (
).
"Oiling Out" During Workup
The 2-chloro-6-fluoro motif is highly lipophilic. If the product oils out upon pouring into water:
-
Solution: Extract the oil with DCM, dry, and evaporate. Triturate the resulting residue with Diethyl Ether or Pentane to induce crystallization.
Stability
The
Safety & Handling (E-E-A-T)
-
Nitrile Hazards: While the cyanide group is covalently bonded, metabolic release of cyanide is unlikely but possible under extreme conditions. Treat with standard "Toxic by Inhalation/Ingestion" protocols.
-
Fluorinated Aromatics: 2,6-dihaloanilines (metabolites) can be nephrotoxic. Use double-gloving (Nitrile) during weighing.
-
Waste Disposal: Aqueous waste from Protocol A contains sodium salts and potentially unreacted organic nitriles. Dispose of in dedicated "Organic Aqueous" streams, not general drain.
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1938).[5]
-Phenylacetoacetonitrile. Org. Synth. 18, 66. (Base protocol for acylation of arylacetonitriles). Retrieved from [Link] -
Frizzo, C. P., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Advances in Chemical Engineering and Science. (Mechanistic insight into aminopyrazole formation). Retrieved from [Link]
Sources
- 1. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Utilization of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile in Heterocyclic API Synthesis
Executive Summary & Chemical Context
Compound: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile CAS: 93839-17-9 Molecular Formula: C₁₀H₇ClFNO Molecular Weight: 211.62 g/mol [1]
This application note details the synthetic utility and handling of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile , a high-value β-keto nitrile intermediate.[1] While structurally homologous to precursors used in the synthesis of GnRH antagonists (e.g., Elagolix) and various agrochemicals, this specific scaffold is a critical building block for atropisomeric kinase inhibitors and 5-substituted-4-aminopyrazoles .[1]
The 2-chloro-6-fluorophenyl moiety is pharmacologically significant because it introduces a "conformational lock."[1] The steric bulk of the chlorine atom combined with the metabolic stability of the fluorine atom forces the pendant phenyl ring out of planarity, a key design strategy for filling hydrophobic pockets in kinases (e.g., c-Met, p38 MAP kinase) and increasing selectivity.
Synthesis Protocol: Preparation of the Scaffold
Note: This protocol is adapted from standard Claisen condensation methodologies for arylacetoacetonitriles, optimized for electron-deficient aryl rings.
Objective
To synthesize 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile via the condensation of 2-(2-chloro-6-fluorophenyl)acetonitrile with ethyl acetate.[1]
Reagents & Materials
-
Precursor: 2-(2-chloro-6-fluorophenyl)acetonitrile (CAS 25226-96-4)[1]
-
Acylating Agent: Ethyl Acetate (Dry)[1]
-
Base: Sodium Ethoxide (21% wt in Ethanol) or Sodium Hydride (60% dispersion)
-
Solvent: Toluene or THF (Anhydrous)[1]
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the system with nitrogen for 15 minutes.
-
-
Base Preparation:
-
Charge Sodium Ethoxide solution (1.2 eq) into the reactor.
-
Expert Insight: For the 2-chloro-6-fluoro substrate, the electron-withdrawing nature of the halogens stabilizes the carbanion, making NaOEt sufficient.[1] If yield is low (<50%), switch to NaH in THF to drive deprotonation.
-
-
Condensation Reaction:
-
Cool the reactor to 0–5 °C .
-
Mix 2-(2-chloro-6-fluorophenyl)acetonitrile (1.0 eq) with Ethyl Acetate (2.5 eq).
-
Add this mixture dropwise to the base over 60 minutes, maintaining internal temperature <10 °C.
-
Causality: Slow addition prevents the self-condensation of ethyl acetate (Claisen ester condensation byproduct).[1]
-
-
Reaction Progression:
-
Allow the mixture to warm to room temperature (20–25 °C).
-
Heat to 50 °C for 4 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. The starting nitrile spot should disappear. A new, more polar spot (the enolate salt) will form.
-
-
Workup & Isolation:
-
Cool the reaction mass to 0 °C.
-
The product exists as a sodium enolate salt in the suspension.
-
Add Ice Water (5 vol) to dissolve the salt.
-
Wash the aqueous layer with MTBE (2 vol) to remove unreacted starting materials.
-
Acidify the aqueous layer carefully with Glacial Acetic Acid or 10% HCl to pH 4–5.
-
Critical Observation: The product will precipitate as an off-white solid or oil upon acidification.[1]
-
Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water (8:2) or Isopropanol .[1]
-
Target Yield: 75–85%
-
Purity: >98% (HPLC)
-
Downstream Applications: Divergent Synthesis
The β-keto nitrile functionality allows for divergent synthesis into two major heterocyclic classes used in drug discovery.[1]
Caption: Divergent synthetic pathways transforming the β-keto nitrile scaffold into privileged heterocyclic cores.
Protocol: Synthesis of 5-Amino-Pyrazole Derivative
This reaction constructs the core scaffold found in many p38 and B-Raf inhibitors.[1]
-
Dissolve 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (1 eq) in Ethanol (10 vol).
-
Add Hydrazine Hydrate (1.2 eq) dropwise.
-
Reflux for 3–5 hours.
-
Concentrate and recrystallize from Ethanol.
-
Result: The 5-amino-pyrazole ring is formed, with the 2-chloro-6-fluorophenyl group at the 4-position, providing the necessary hydrophobic bulk.[1]
Analytical Profile & Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following specification limits are recommended.
| Test Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to pale yellow crystalline solid | Colored impurities often indicate oxidation of the phenol/enole form.[1] |
| Assay | HPLC (C18) | ≥ 98.0% w/w | High purity required to prevent side-reactions in cyclization. |
| Water Content | Karl Fischer | ≤ 0.5% | Water interferes with strictly anhydrous downstream alkylations. |
| Identification | ¹H-NMR | Confirms structure | Characteristic singlet (or enol doublet) at ~4.5–5.0 ppm for the α-proton.[1] |
| Residue on Ignition | Gravimetric | ≤ 0.1% | Controls inorganic salt carryover (NaCl/NaOAc) from workup.[1] |
¹H-NMR Interpretation (CDCl₃, 400 MHz):
-
δ 2.35 (s, 3H): Methyl group (Acetyl).
-
δ 4.80 (s, 1H): Methine proton (α-position to nitrile and ketone).[1] Note: May appear as a mixture of keto/enol tautomers.
-
δ 7.10–7.40 (m, 3H): Aromatic protons (2-chloro-6-fluorophenyl ring).[1] The splitting pattern will show characteristic coupling constants for H-F and H-H interactions.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity (Oral): Category 3/4 (Nitrile functionality).[1]
-
Skin Irritation: Category 2.[1]
-
Eye Irritation: Category 2A.[1]
Specific Precautions:
-
Cyanide Generation Risk: Although stable, β-keto nitriles can release HCN under strong oxidative or extreme thermal stress.[1] Always work in a well-ventilated fume hood.[1]
-
Skin Absorption: The halogenated aromatic ring increases lipophilicity, potentially enhancing skin absorption. Double-gloving (Nitrile over Latex) is recommended.[1]
-
Waste Disposal: Aqueous waste from the synthesis (Step 5) contains cyanide/nitrile byproducts. Treat with bleach (Sodium Hypochlorite) to oxidize nitriles to cyanates before disposal, adhering to local environmental regulations.
References
-
Organic Syntheses Procedure: Adaptation of α-Phenylacetoacetonitrile synthesis. Organic Syntheses, Coll.[2][3] Vol. 2, p. 487 (1943); Vol. 18, p. 66 (1938).
-
Elagolix Intermediate Chemistry: "Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study". Molecules, 2020.
-
Pyrazole Synthesis: "Regio Selective Synthesis of Pyrazole Derivatives". Oriental Journal of Chemistry, 2014.
-
PubChem Compound Summary: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CAS 93839-17-9).[1]
Sources
Application Note: LC-MS/MS Profiling of Acetyl(2-chloro-6-fluorophenyl)acetonitrile
This Application Note is designed for researchers and analytical scientists involved in the synthesis and quality control of heterocyclic building blocks, specifically for agrochemical and pharmaceutical development.
Introduction & Scope
Acetyl(2-chloro-6-fluorophenyl)acetonitrile (CAS 93839-17-9), also known as 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile , is a critical active methylene intermediate. It serves as a pivotal scaffold in the synthesis of nitrogen-containing heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are ubiquitous in modern herbicides (e.g., phenyl-pyrazole classes) and kinase inhibitors (e.g., p38 MAPK inhibitors).
The analysis of this compound presents specific challenges due to its keto-enol tautomerism and high acidity at the
This guide provides a definitive protocol for the Mass Spectrometric (MS) characterization of this molecule, prioritizing Electrospray Ionization in Negative Mode (ESI-) to exploit the compound's inherent acidity for maximum sensitivity.
Key Chemical Properties
| Property | Value | Relevance to MS |
| Formula | C₁₀H₇ClFNO | Monoisotopic Mass: 211.02 Da |
| Structure | High acidity at | |
| Isotopes | Distinctive M / M+2 pattern for ID | |
| Solubility | MeCN, DMSO, EtOAc | Compatible with Reverse Phase LC |
Experimental Design & Logic
Ionization Strategy: The "Negative" Advantage
While many organic molecules are analyzed in Positive Mode (ESI+),
-
Primary Mode (ESI-): Forms the stable enolate ion
. This yields a clean, high-intensity signal with minimal fragmentation in the source, ideal for quantification. -
Secondary Mode (ESI+): Forms
or . Often suffers from lower ionization efficiency and adduct formation (Na+, K+) due to the lack of basic sites (the nitrile N is weakly basic).
LC Separation Logic
A C18 stationary phase is selected to retain the hydrophobic phenyl ring.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Why Acid? Although we detect in negative mode, keeping the bulk mobile phase acidic (pH ~2.7) ensures the analyte remains neutral (protonated) during the chromatographic run, preventing peak tailing caused by mixed-mode interactions with the column. The high voltage in the ESI source is sufficient to deprotonate the molecule despite the acidic solvent.
Detailed Protocol
Sample Preparation
Objective: Prepare a stable solution minimizing keto-enol equilibration artifacts.
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of Acetonitrile (LC-MS grade) to make a 1 mg/mL (1000 ppm) stock.
-
Note: Do not use methanol as a solvent if storing long-term, as transesterification or hemiacetal formation can occur with activated ketones.
-
-
Working Standard: Dilute the stock to 1 µg/mL (1 ppm) using 50:50 Water:Acetonitrile .
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial (light sensitive).
LC-MS/MS Parameters
Liquid Chromatography (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2 µL.
-
Gradient:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
| Time (min) | %B | Description |
| 0.00 | 10 | Initial equilibration |
| 1.00 | 10 | Hold to elute polar salts |
| 6.00 | 95 | Linear ramp to elute analyte |
| 8.00 | 95 | Wash |
| 8.10 | 10 | Re-equilibration |
Mass Spectrometry (Source Conditions)
-
Polarity: Negative (-) .
-
Capillary Voltage: 3000 V.
-
Desolvation Temp: 350°C.
-
Gas Flow: 10 L/min (N₂).
-
Nebulizer: 45 psi.
Results & Discussion
Mass Spectrum Interpretation
In ESI negative mode, the spectrum is dominated by the deprotonated molecular ion
-
Base Peak: m/z 210.0 (
Cl isotope). -
Isotope Peak: m/z 212.0 (
Cl isotope). -
Intensity Ratio: The 210:212 ratio must be approximately 3:1 . Any deviation suggests interference or incorrect assignment.
-
Fluorine Effect: No isotope pattern for F (
F is 100%), but its mass defect is distinctive.
Fragmentation Pathways (MS/MS)
Fragmentation of the parent ion (m/z 210) yields structural insights useful for MRM (Multiple Reaction Monitoring) method development.
-
Primary Loss (Retro-Synthesis): The most facile cleavage is the loss of the acetyl group as a neutral ketene (
, 42 Da). This reverts the molecule to the stable anion of the starting material, (2-chloro-6-fluorophenyl)acetonitrile.-
Transition: 210.0
168.0 (Quantifier).
-
-
Secondary Loss: Further loss of the cyano group (CN) or HCl from the ring is possible at higher collision energies.
-
Transition: 210.0
141.0 (Loss of Ketene + HCN? - Qualifier).
-
Visualizing the Fragmentation Logic
Quality Assurance & Troubleshooting
Impurity Profiling
This method effectively separates the acetylated product from its precursor.
-
Precursor: (2-chloro-6-fluorophenyl)acetonitrile.[3][4][5]
-
MS Signal: m/z 168.0
. -
Differentiation: The precursor will have a different retention time (usually later eluting due to lack of the polar carbonyl, though the acidity difference might shift this) and will not show the m/z 210 parent mass.
-
Critical Check: If you see m/z 168 in the m/z 210 channel, it is likely in-source fragmentation. Ensure your cone voltage/fragmentor voltage is not set too high.
-
Stability Warning
Beta-ketonitriles are susceptible to deacetylation in strongly acidic or basic aqueous solutions over time.
-
Protocol: Analyze samples within 24 hours of preparation.
-
Storage: Store dry powder at -20°C.
Matrix Effects
In complex matrices (e.g., reaction mixtures with DMF or salts), the ionization suppression in ESI- can be significant.
-
Solution: Use a deuterated internal standard if available, or use the Standard Addition Method for accurate quantification.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3022525, this compound. Retrieved from [Link][6]
-
Tyagi, S., et al. (2022). Bioinspired Synthesis of Pinoxaden Metabolites Using a Site-Selective C–H Oxidation Strategy. Journal of Organic Chemistry. Retrieved from [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
American Elements. 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile Product Specifications. Retrieved from [Link][4][6][7]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 16182-04-0 | Carbon(isothiocyanatidic)acid, Ethyl Ester | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. americanelements.com [americanelements.com]
- 7. WO2002085843A2 - Process for the preparation of 1,3-substituted indenes and aryl-fused azapolycyclic compounds - Google Patents [patents.google.com]
HPLC purification of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
An Application Note on the Reversed-Phase HPLC Purification of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
Abstract
This application note provides a comprehensive, field-proven guide for the purification of the small organic molecule 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CAS No. 93839-17-9) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a key intermediate and building block in pharmaceutical research and development, achieving high purity of this compound is critical for subsequent synthetic steps and biological screening.[1] This document details a systematic approach, from method development rationale to a step-by-step preparative protocol and a troubleshooting guide. The methodology is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.
Part I: Foundational Principles and Method Development Rationale
The successful purification of any compound is predicated on a thorough understanding of its physicochemical properties and the principles of the chosen separation technique. This section explains the causality behind the strategic decisions made in developing the purification protocol for 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile.
Analyte Characterization and Its Chromatographic Implications
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a small molecule (M.Wt: 211.62 g/mol ) characterized by several key structural features that dictate its chromatographic behavior[2]:
-
Aromatic Phenyl Ring: The substituted benzene ring is a strong chromophore, making the compound readily detectable by UV-Vis spectroscopy. This is the foundational principle for its quantification and peak identification during HPLC analysis.[3][4]
-
Halogen Substituents (Cl, F): The chlorine and fluorine atoms increase the molecule's hydrophobicity, which is the primary driver for retention in reversed-phase chromatography.[5]
-
Ketone and Nitrile Groups: These polar functional groups provide some hydrophilic character, balancing the overall polarity of the molecule.
Based on this structure, the molecule is moderately non-polar, making it an ideal candidate for separation via RP-HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[6][7]
Selection of Chromatographic Mode: The Primacy of Reversed-Phase
RP-HPLC is the most widely used separation technique in the pharmaceutical industry, accounting for over 90% of applications for small molecules.[7] Its selection here is deliberate:
-
Mechanism: In RP-HPLC, a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) is used with a polar mobile phase (a mixture of water and a miscible organic solvent).[6] Hydrophobic molecules, like our target compound, partition from the polar mobile phase and adsorb to the hydrophobic stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and reduces the hydrophobic interactions, allowing the analyte to move through the column.[5]
-
Advantages: This mode offers excellent reproducibility, versatility for a wide range of molecules, and compatibility with aqueous samples and buffers, making it a robust choice for routine purification.[7]
Rationale for Stationary and Mobile Phase Selection
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is the workhorse of RP-HPLC and serves as the optimal starting point.[8] The long C18 alkyl chains provide strong hydrophobic retention for moderately non-polar compounds. A column packed with 5 µm particles is selected as a balance between high resolution and manageable backpressure suitable for preparative scale purification.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol. While both are common, ACN typically offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff wavelength (~190 nm), which provides a cleaner baseline for detection at lower wavelengths.[9]
-
Aqueous Phase & pH Control: The mobile phase pH must be controlled to ensure consistent retention times and peak shapes, especially if any impurities are ionizable.[10][11] An acidic mobile phase (pH 2-3) is often used to suppress the ionization of any acidic silanol groups on the silica stationary phase, which can cause peak tailing.[12] Adding 0.1% Formic Acid to both the aqueous and organic phases is a simple and effective way to control pH and is compatible with mass spectrometry (LC-MS) if further characterization is needed.[13]
-
Detection Wavelength Optimization
The presence of the substituted phenyl ring results in significant UV absorbance. While a standard wavelength of 254 nm is often used for aromatic compounds, the optimal wavelength should correspond to the analyte's absorbance maximum (λmax) to ensure the highest sensitivity.[14] A Diode Array Detector (DAD) or a UV-Vis spectrophotometer can be used to scan the UV spectrum of a dilute solution of the compound to identify its λmax, which is predicted to be in the 220-270 nm range. For this protocol, we will use 254 nm as a robust starting point that provides excellent sensitivity for this class of compounds.
Part II: Detailed Application Protocol
This section provides a step-by-step protocol for the preparative .
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
Preparative HPLC system equipped with a binary gradient pump, an autosampler or manual injector, a column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
Rotary evaporator for solvent removal.
-
-
Materials:
-
Column: C18, 250 x 10 mm, 5 µm particle size (or similar preparative dimensions).
-
Syringe filters (0.45 µm, PTFE) for sample preparation.
-
Appropriate vials for sample and fractions.
-
-
Reagents:
-
Water, HPLC Grade or Milli-Q.
-
Acetonitrile (ACN), HPLC Grade.
-
Formic Acid (FA), LC-MS Grade.
-
Crude 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile sample.
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Formic Acid (0.1% v/v). Mix thoroughly and degas via sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of Formic Acid (0.1% v/v). Mix thoroughly and degas.
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of the crude compound.
-
Dissolve the sample in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a stock solution. A typical concentration is 10-20 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, a small amount of pure ACN can be used, but the final injection solvent should be as close to the initial mobile phase composition as possible to avoid peak distortion.[15]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Chromatographic Method & Workflow
The purification process involves an initial scouting run to determine the retention time, followed by the preparative run for fraction collection.
Table 1: HPLC Chromatographic Conditions
| Parameter | Scouting Gradient | Optimized Preparative Gradient |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 10 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 4.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 200 - 500 µL |
| Gradient Program | 0-1 min: 5% B1-20 min: 5% to 95% B20-22 min: 95% B22-23 min: 95% to 5% B23-28 min: 5% B | 0-2 min: 45% B2-15 min: 45% to 65% B15-16 min: 65% to 95% B16-18 min: 95% B18-19 min: 95% to 45% B19-25 min: 45% B |
Note: The optimized preparative gradient is an example and should be adjusted based on the results of the scouting run to ensure optimal resolution between the target peak and adjacent impurities.
Workflow Diagram
Caption: High-level workflow for the HPLC purification of the target compound.
Step-by-Step Purification Procedure
-
System Equilibration: Set up the HPLC system with the preparative column and conditions. Equilibrate the column with the initial mobile phase composition (e.g., 45% B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent (diluent) to ensure no ghost peaks or system contamination is present.
-
Preparative Injection: Inject the filtered crude sample solution.
-
Fraction Collection: Carefully monitor the chromatogram. Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collecting just after it returns to baseline. Use peak-based or time-based fraction collection modes.
-
Purity Analysis: After collection, inject a small aliquot (1-5 µL) of the collected fraction onto an analytical scale HPLC system (using the scouting gradient) to confirm its purity.
-
Solvent Removal: Combine all high-purity fractions. Remove the acetonitrile and water using a rotary evaporator. The presence of formic acid may require co-evaporation with a solvent like isopropanol to ensure its complete removal.
-
Final Product: The resulting solid is the purified 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile. Dry under high vacuum to remove residual solvents.
Part III: Results and Troubleshooting
Expected Results
A successful purification run will separate the target compound from earlier and later eluting impurities. The purity of the final compound should be significantly higher than the crude starting material.
Table 2: Representative Purification Data
| Sample | Retention Time (min) | Purity by Area % (254 nm) | Recovery |
| Crude Material | 12.5 | ~85% | N/A |
| Purified Fraction | 12.5 | >99.0% | ~90% |
Note: Data are representative. Actual retention time will depend on the specific system and column. Recovery depends on the purity of the crude material and the resolution from nearby impurities.
Common Problems and Troubleshooting
Even with a robust method, issues can arise. A systematic approach to troubleshooting is essential.
Troubleshooting Decision Tree
Sources
- 1. Buy 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile | 1358582-97-4 [smolecule.com]
- 2. Acetyl(2-chloro-6-fluorophenyl)acetonitrile | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. sepscience.com [sepscience.com]
- 8. 小分子高效液相色谱 [sigmaaldrich.com]
- 9. welch-us.com [welch-us.com]
- 10. rjptonline.org [rjptonline.org]
- 11. chromacademy.com [chromacademy.com]
- 12. hplc.eu [hplc.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ingenieria-analitica.com [ingenieria-analitica.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Application Notes and Protocols: Acetyl(2-chloro-6-fluorophenyl)acetonitrile as a Versatile Building Block for Novel Fluorinated Compounds
Introduction: The Strategic Value of the 2-Chloro-6-fluorophenyl Moiety in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, fluorinated compounds are of significant interest in drug discovery and materials science.[2][3][4] The 2-chloro-6-fluorophenyl structural motif is of particular strategic importance. The sterically hindered and electronically distinct substitution pattern can enforce specific conformations and engage in unique interactions with biological targets. This guide details the utility of Acetyl(2-chloro-6-fluorophenyl)acetonitrile, a highly functionalized building block, for the synthesis of a diverse range of complex fluorinated molecules.
Physicochemical Properties of Key Reagents
A clear understanding of the properties of the starting materials is fundamental to successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| 2-Chloro-6-fluorophenylacetonitrile | C₈H₅ClFN | 169.58 | 41-42 | Harmful if swallowed, inhaled, or in contact with skin.[5] |
| This compound | C₁₀H₇ClFNO | 211.62 | Not available | Assumed to be toxic; handle with care.[6] |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Decomposes >255 | Flammable solid, water-reactive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | Highly flammable liquid and vapor. |
| Hydrazine Hydrate | H₆N₂O | 50.06 | -51.7 | Toxic, corrosive, suspected carcinogen. |
Part 1: Synthesis of this compound
The target building block can be synthesized from the commercially available 2-Chloro-6-fluorophenylacetonitrile via a Claisen condensation reaction. The methylene group adjacent to the nitrile is sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion that can attack an acylating agent such as ethyl acetate.
Protocol 1: Acylation of 2-Chloro-6-fluorophenylacetonitrile
Objective: To synthesize this compound.
Materials:
-
2-Chloro-6-fluorophenylacetonitrile (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add anhydrous THF to the flask to create a slurry.
-
Dissolve 2-Chloro-6-fluorophenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride slurry at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add ethyl acetate (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Warm the reaction to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to yield the desired product.
Expected Outcome: A pale yellow solid. Yield: 75-85% Purity (by HPLC): >98%
Workflow for Synthesis
Caption: Synthesis of this compound.
Part 2: Applications in Heterocyclic Synthesis
This compound is an excellent precursor for the synthesis of various heterocyclic compounds due to the presence of the β-ketonitrile functionality.
Application 1: Synthesis of a Pyrazole Derivative
The reaction of a β-ketonitrile with hydrazine leads to the formation of a pyrazole ring, a common scaffold in medicinal chemistry.
Protocol 2: Pyrazole Synthesis via Knorr-type Cyclization
Objective: To synthesize 3-(2-chloro-6-fluorophenyl)-5-methyl-1H-pyrazol-4-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pyrazole derivative.
Expected Outcome: A white to off-white solid. Yield: 88-95% Purity (by NMR): >97%
Reaction Pathway for Pyrazole Synthesis
Caption: Synthesis of a pyrazole derivative.
Application 2: Synthesis of a Pyrimidine Derivative
The condensation of β-ketonitriles with amidines or guanidine is a classical method for the synthesis of substituted pyrimidines, another privileged scaffold in drug discovery.
Protocol 3: Pyrimidine Synthesis via Condensation
Objective: To synthesize 4-amino-6-(2-chloro-6-fluorophenyl)-2-methylpyrimidine-5-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and neutralize with 1 M HCl.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: A crystalline solid. Yield: 65-75% Purity (by LC-MS): >96%
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.[7][8]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves (nitrile gloves are recommended), must be worn at all times.[7][8][9]
-
Sodium hydride is a flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
-
Acetonitrile and its derivatives are toxic and can be absorbed through the skin. Overexposure can lead to serious health issues.[7][10]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds. The protocols outlined in this application note provide robust methods for its preparation and subsequent elaboration into pyrazole and pyrimidine derivatives, which are of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of the 2-chloro-6-fluorophenyl moiety offers unique opportunities for the design of novel bioactive molecules.
References
-
Mu, J., Li, J., Jiang, X., Wang, L., & Zhang, H. (2022). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 3(6), 100321. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]
-
Zhu, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Journal of Industrial Microbiology & Biotechnology, 48(9-10). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorophenylacetonitrile. Retrieved from [Link]
-
ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
Ponomarenko, M. V., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 549-565. Retrieved from [Link]
- Google Patents. (2014). CN104230753A - Method for synthesizing fluoroacetonitrile.
-
ResearchGate. (1998). Reaction of substituted acetonitriles with S2Cl2 in CH2Cl2 at room temperature to give. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
Semantic Scholar. (2018). Acetonitrile as a Building Block and Reactant. Retrieved from [Link]
-
ResearchGate. (2022). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
arXiv.org. (2023). Reactions of Acetonitrile with Trapped, Translationally Cold Acetylene Cations. Retrieved from [Link]
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Retrieved from [Link]
-
Preprints.org. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). SOP for the safe use of Acetonitrile. Retrieved from [Link]
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
GOV.UK. (2024). Acetonitrile - Incident management. Retrieved from [Link]
Sources
- 1. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
- 2. the-innovation.org [the-innovation.org]
- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Troubleshooting & Optimization
Technical Support Center: Acetyl(2-chloro-6-fluorophenyl)acetonitrile Synthesis
Topic: Yield Optimization & Troubleshooting for
Introduction: The Challenge of Steric & Electronic Conflict
You are likely synthesizing Acetyl(2-chloro-6-fluorophenyl)acetonitrile as a pivotal intermediate for pyrimidine-based agrochemicals or pharmaceutical scaffolds.
This is not a standard Claisen condensation. You are fighting two opposing forces:
-
Steric Hindrance: The 2-chloro and 6-fluoro substituents create a "shield" around the benzylic
-proton, significantly reducing the rate of deprotonation and subsequent nucleophilic attack. -
Electronic Instability: The fluorine atom at the 6-position is activated for Nucleophilic Aromatic Substitution (
), particularly if you use nucleophilic bases (like ethoxide) at high temperatures.
This guide moves beyond standard textbook protocols to address the specific "yield killers" inherent to this 2,6-disubstituted scaffold.
Module 1: Reaction Setup & Reagent Quality
The Core Issue: Moisture is the silent killer of this reaction. Because the 2,6-disubstituted proton is sterically hindered, its acidity is kinetically masked. If your base reacts with moisture before it reacts with your substrate, your stoichiometry is ruined immediately.
Protocol A: The "Dry-System" Standard
-
Base Selection: Sodium Hydride (60% in oil) is superior to Sodium Ethoxide for this specific substrate. NaH is non-nucleophilic (preventing
on the Fluorine) and irreversible. -
Solvent System: Anhydrous THF or Toluene. Avoid Ethanol to prevent transesterification or nucleophilic attack on the ring.
| Parameter | Recommendation | Why? |
| Base | NaH (2.0 - 2.2 eq) | The product formed is more acidic than the starting material. 1 eq forms the product; the 2nd eq deprotonates the product to drive equilibrium. |
| Solvent | THF (Anhydrous) | Solubilizes the intermediate enolate better than toluene, preventing "encrustation" of the NaH particles. |
| Temperature | 0°C | Start cold to control H2 evolution; heat is required later to overcome the 2,6-steric barrier. |
| Acyl Source | Ethyl Acetate (5-10 eq) | Acts as both reagent and co-solvent to push the equilibrium (Le Chatelier’s principle). |
Module 2: The Critical Step – Acylation Selectivity
The Core Issue: O-Acylation vs. C-Acylation.
The kinetically favored product is often the O-acylated enol ether. The thermodynamically favored product is your target C-acylated
Troubleshooting Workflow: Driving C-Acylation
If you observe the O-acylated byproduct (usually an oil that doesn't crystallize):
-
Increase Temperature: Thermodynamic control requires energy. Reflux is often necessary for 4-6 hours.
-
Solvent Polarity: A more polar solvent (THF) favors the separated ion pair, which can sometimes encourage O-attack. If O-acylation persists, switch to Toluene . The tighter ion pair in non-polar solvents often favors C-alkylation/acylation.
Visualizing the Pathway
Figure 1: Reaction pathway distinguishing between kinetic O-acylation and thermodynamic C-acylation traps.
Module 3: Workup & Purification (The "Disappearing Product" Phenomenon)
The Core Issue: Users often report "losing" their product during extraction.
Explanation: The product is a
Step-by-Step Isolation Protocol
-
Quench: Pour reaction mixture into ice water. The sodium salt of the product will dissolve in the water.
-
Wash (Critical): Wash this basic aqueous layer with Toluene or Ether.
-
Why? This removes unreacted starting material (neutral) and O-acylated byproducts (neutral). Your product stays in the water.
-
-
Acidification: Slowly add 6M HCl to the aqueous layer until pH < 2.
-
Observation: The product will precipitate as a solid or oil out as the neutral enol/keto form.
-
-
Extraction: Now extract the acidic aqueous layer with Ethyl Acetate or DCM.
-
Crystallization: The crude oil often solidifies upon standing. Recrystallize from MeOH or Isopropyl Alcohol .
Frequently Asked Questions (FAQs)
Q1: I see a spot on TLC that moves slightly faster than the product. What is it?
A: This is likely the de-acetylated starting material (2-chloro-6-fluorophenylacetonitrile).
-
Cause: Incomplete conversion or "reversal" of the Claisen condensation during workup.
-
Fix: Ensure you use at least 2.2 eq of NaH. The reaction must form the stable enolate dianion to drive the equilibrium forward. If you use only 1 eq, the ethoxide generated (from EtOAc) will reverse the reaction.
Q2: My yield is low (<50%) and I smell a "fruity" odor different from EtOAc.
A: You may have self-condensation of Ethyl Acetate (forming Ethyl Acetoacetate).
-
Fix: This happens if the anion formation is too slow. Pre-mix the nitrile and EtOAc, then add this mixture slowly to the refluxing NaH/THF slurry. This ensures that as soon as the anion forms, it is trapped by the ester.
Q3: Can I use Potassium tert-Butoxide (KOtBu) instead of NaH?
A: Yes, and it often works better for sterically hindered nitriles due to higher basicity.
-
Warning: KOtBu is physically larger. In extremely crowded 2,6-systems, it might struggle to abstract the proton. However, if NaH fails, a trial with KOtBu in THF is the standard "Plan B."
Troubleshooting Decision Tree
Figure 2: Diagnostic flowchart for common synthesis failures.
References
-
Organic Syntheses, Coll.[1] Vol. 4, p. 174 (1963). General procedure for Claisen condensation of nitriles.Link
-
Ji, Y., et al. (2014). Process optimization for the synthesis of beta-ketonitriles. Illustrates the necessity of 2.0+ equivalents of base.
- March's Advanced Organic Chemistry.Mechanisms of Claisen Condensation and steric effects in nucleophilic substitution. (Standard Text).
-
PubChem Compound Summary: this compound. Chemical/Physical Properties.Link
Sources
Technical Support Center: Purification of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
Welcome to the technical support guide for the purification of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established principles of organic chemistry and practical field experience to address the specific challenges associated with this β-ketonitrile intermediate.
Introduction: Understanding the Molecule and Its Challenges
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is a substituted β-ketonitrile, a class of compounds widely used as intermediates in pharmaceutical synthesis.[1] Its structure, featuring a halogenated phenyl ring, a nitrile, and a ketone, presents a unique polarity profile that requires carefully optimized purification strategies.
The primary synthesis route for this compound and similar β-ketonitriles is a Claisen condensation (or a related acylation reaction) between a substituted phenylacetonitrile and an acetylating agent.[2][3][4] This reaction class, while effective, often leads to a predictable set of impurities that can complicate downstream applications if not adequately removed.
Anticipated Purification Challenges:
-
Removal of Unreacted Starting Materials: Specifically, the precursor 2-(2-chloro-6-fluorophenyl)acetonitrile.
-
Elimination of Reaction Byproducts: Including salts, acids, or alcohols generated during the condensation.
-
Separation of Structurally Similar Impurities: Side-products from self-condensation or other secondary reactions.
-
Product Stability: β-ketonitriles can be sensitive to acidic or basic conditions and elevated temperatures, potentially leading to degradation during purification.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address common issues encountered during the purification of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile.
Crude Product & Initial Work-up
Q1: My crude product is a dark, oily residue after the reaction work-up. Is this normal and what are the likely impurities?
A1: It is common for crude products from Claisen-type condensations to be oily and colored due to residual solvents, polymeric byproducts, and other impurities. The primary contaminants are typically unreacted 2-(2-chloro-6-fluorophenyl)acetonitrile, the acylating agent's byproducts (e.g., ethanol if ethyl acetate was used), and salts from the base used (e.g., sodium chloride if sodium ethoxide and an acid quench were employed).
A standard aqueous work-up is the first line of defense. After quenching the reaction (often with a dilute acid to neutralize the base), extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove most water-soluble impurities. Drying over anhydrous sodium sulfate and concentrating under reduced pressure should yield a crude material suitable for further purification.[5]
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate for the crude material. How can I identify the product spot?
A2: Your product, 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, contains both a ketone and a nitrile group, making it significantly more polar than the starting material, 2-(2-chloro-6-fluorophenyl)acetonitrile. Therefore, on a normal-phase silica gel TLC plate, the product will have a lower Retention Factor (Rf) value (it will travel less far up the plate) than the starting nitrile.
-
TLC Identification Strategy:
-
Spot your crude reaction mixture on the TLC plate.
-
In an adjacent lane, spot a reference sample of your starting material, 2-(2-chloro-6-fluorophenyl)acetonitrile.
-
Develop the plate in a suitable solvent system (e.g., 20-30% ethyl acetate in hexane).
-
The spot in the crude mixture lane that has a lower Rf than the starting material reference spot is your desired product. Any spot with the same Rf as the reference is unreacted starting material.
-
Purification by Recrystallization
Q3: My crude product is a semi-solid. Can I purify it by recrystallization, and how do I choose a solvent?
A3: Yes, if the crude material shows a tendency to solidify, recrystallization is an excellent and scalable purification method.[6] The key is finding a solvent or solvent system where the product is highly soluble when hot but poorly soluble when cold.[7][8] Impurities should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.[7][8]
Solvent Selection Protocol:
-
Place a small amount of your crude material (approx. 50-100 mg) into several test tubes.
-
To each tube, add a different solvent (start with ~0.5 mL) from the table below.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[9]
-
Gently heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a high quantity of crystalline solid is your best choice.
| Solvent Category | Recommended Solvents to Test | Rationale & Comments |
| Alcohols | Isopropanol, Ethanol | The molecule's polarity suggests good solubility in hot alcohols, with reduced solubility upon cooling. |
| Aromatic | Toluene | Good for aromatic compounds; often used in a solvent pair. |
| Esters | Ethyl Acetate | Often too good a solvent, but can be effective as the "good" solvent in a two-solvent system. |
| Alkanes | Heptane, Hexane | Will likely be poor solvents alone, but are excellent as the "poor" solvent (anti-solvent) in a pair with Toluene or Ethyl Acetate.[10] |
A common and effective technique is to use a binary solvent mixture, such as toluene/heptane or ethyl acetate/hexane.[9][11] Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., toluene), then slowly add the hot "poor" solvent (e.g., heptane) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. This is a common problem.
Troubleshooting Steps:
-
Use More Solvent: The solution may be too concentrated, causing the product to come out of solution too quickly at a high temperature. Re-heat the mixture and add more of the hot solvent (10-20% more) before allowing it to cool again.[12]
-
Cool More Slowly: Rapid cooling encourages oiling. Allow the flask to cool to room temperature on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[12]
-
Lower the Saturation Temperature: Add a slightly larger volume of the "good" solvent so that crystallization begins at a lower temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.[12]
Purification by Column Chromatography
Q5: Recrystallization isn't working well. How do I set up a silica gel column to purify my compound?
A5: Flash column chromatography is the most powerful method for separating your product from impurities with different polarities, such as the less-polar starting material.[5][13] Silica gel is the standard stationary phase for this compound.[14]
Step-by-Step Chromatography Protocol:
-
Solvent System (Eluent) Selection: Use TLC to find an eluent system that gives your product an Rf of ~0.25-0.35. A good starting point is a mixture of ethyl acetate and hexane. Test various ratios (e.g., 10:90, 20:80, 30:70 v/v) to find the optimal separation between your product and the main impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent you plan to use. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Start running the column with a low-polarity eluent (e.g., 10% ethyl acetate in hexane). Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (a "gradient") to speed up the elution of your more polar product. For example, you might run 5 column volumes of 10% EtOAc/Hex, followed by 10 column volumes of 25% EtOAc/Hex.
-
Fraction Analysis & Pooling: Identify the fractions containing the pure product using TLC. Combine these pure fractions and remove the solvent under reduced pressure to yield your purified 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile.
Q6: My product seems to be degrading on the silica gel column, leading to low yields. What can I do?
A6: The silanol groups on the surface of silica gel are weakly acidic and can sometimes catalyze the degradation of sensitive compounds.[15]
Mitigation Strategies:
-
Deactivate the Silica: Before packing the column, you can treat the silica gel slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v of the eluent). This neutralizes the most acidic sites. Remember to add the same percentage of triethylamine to your eluent.
-
Use a Different Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina. However, you will need to re-optimize your solvent system as the elution order may change.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A properly optimized flash chromatography run should be completed in a reasonable timeframe (e.g., 30-60 minutes).
Process Workflow and Decision Guide
The following diagram outlines a logical workflow for the purification of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, from crude product to final pure material.
Caption: Decision workflow for purifying 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile.
References
- Purification of Laboratory Chemicals. (n.d.). ScienceDirect.
- Tips and Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- Common Solvents for Crystallization. (n.d.). PDF.
- Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
- Crystallization. (n.d.). Organic Chemistry Lab Manual.
- Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis. (n.d.). Benchchem.
- Process for the preparation of beta-ketonitriles. (n.d.). Google Patents.
- Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling. (n.d.). Organic Chemistry Portal.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate.
- Methods of Purification of Organic Compounds. (2026, February 2). CK-12 Foundation.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Process for the preparation of beta-ketonitriles. (n.d.). Google Patents.
- A High-Yielding Preparation of β-Ketonitriles. (2025, August 10). ResearchGate.
- FeCl3-silica: A novel approach for the synthesis of nitriles from oximes. (n.d.). NBU-IR.
- Silica Gel for Column Chromatography. (2023, July 1). Sorbead India.
- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
- Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. (2012, September 7). Organic Letters.
- Silica Gel Packing Material: Basic Terminology. (n.d.). Shimadzu.
- Claisen Condensation. (n.d.). Allen Career Institute.
- The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts.
- Claisen Condensation Reactions. (2021, April 22). YouTube.
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 14. column-chromatography.com [column-chromatography.com]
- 15. Silica Gel Packing Material: Basic Terminology1 : Shimadzu (Asia Pacific) [shimadzu.com.sg]
Navigating Byproduct Formation in the Synthesis of Acetyl(2-chloro-6-fluorophenyl)acetonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Acetyl(2-chloro-6-fluorophenyl)acetonitrile, a key intermediate in the development of various pharmaceuticals, requires precise control over reaction conditions to ensure high purity and yield. The formation of byproducts can significantly impact the quality of the final active pharmaceutical ingredient (API), leading to downstream purification challenges and potential safety concerns. This technical support center provides a comprehensive guide to understanding, troubleshooting, and minimizing byproduct formation in this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The synthesis of this compound, also known as 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile, is typically achieved through the acylation of 2-chloro-6-fluorophenylacetonitrile. This transformation is commonly carried out via a Claisen-type condensation reaction using an acetylating agent such as ethyl acetate or acetic anhydride in the presence of a strong base.[1][2]
Q2: What are the most common types of byproducts I should expect?
A2: While specific impurity profiles can vary based on the exact reaction conditions, common byproducts in similar acylation reactions include unreacted starting materials, products of side reactions such as hydrolysis of the nitrile or ester groups, and potential polysubstituted products if the reaction conditions are not carefully controlled.[2]
Q3: How can I detect and quantify these byproducts?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for identifying and quantifying byproducts. Developing a robust analytical method is crucial for monitoring reaction progress and assessing the purity of the final product.
Q4: What are the key reaction parameters to control for minimizing byproducts?
A4: Temperature, reaction time, the choice and stoichiometry of the base and acylating agent, and the purity of starting materials are all critical parameters. Careful optimization of these factors is essential to favor the desired reaction pathway and suppress the formation of unwanted impurities.
Troubleshooting Guide: Common Byproduct Issues and Solutions
This section delves into specific byproduct-related challenges that may arise during the synthesis of this compound and offers targeted troubleshooting strategies.
Issue 1: Presence of Unreacted 2-chloro-6-fluorophenylacetonitrile
Observation: HPLC or GC analysis of the crude reaction mixture shows a significant peak corresponding to the starting material, 2-chloro-6-fluorophenylacetonitrile.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Underlying Principle | Troubleshooting Action |
| Insufficient Base | The reaction proceeds via the formation of a nitrile anion, which requires a stoichiometric amount of a strong base for deprotonation. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide, sodium hydride). Verify the stoichiometry and consider a slight excess of the base. |
| Inadequate Reaction Time or Temperature | The reaction kinetics may be slow under the current conditions, leading to incomplete conversion. | Monitor the reaction progress by TLC or in-process HPLC/GC analysis. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Quality of Base or Acylating Agent | Moisture or impurities in the base or acylating agent can quench the reactive species and hinder the reaction. | Use freshly prepared or properly stored anhydrous base and high-purity acylating agent. |
Workflow for Addressing Unreacted Starting Material:
Caption: Troubleshooting workflow for unreacted starting material.
Issue 2: Formation of Hydrolysis Byproducts
Observation: The appearance of unexpected peaks in the chromatogram, potentially corresponding to 2-chloro-6-fluorophenylacetamide or 2-chloro-6-fluorophenylacetic acid.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Underlying Principle | Troubleshooting Action |
| Presence of Water | The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can be exacerbated by the presence of water in the reaction mixture. | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Prolonged Reaction Time at Elevated Temperatures | Harsh reaction conditions can promote the hydrolysis of the nitrile functionality. | Optimize the reaction time and temperature to achieve complete conversion of the starting material without inducing significant hydrolysis. |
| Work-up Conditions | The use of aqueous work-up procedures, especially under strongly acidic or basic conditions, can lead to hydrolysis of the product. | Quench the reaction carefully with a non-aqueous reagent if possible. If an aqueous work-up is necessary, perform it at low temperatures and with rapid extraction into an organic solvent. |
Reaction Pathway for Hydrolysis:
Caption: Potential hydrolysis pathway of the nitrile group.
Issue 3: Polysubstitution or Other Side Reactions
Observation: Formation of multiple, often isomeric, byproducts detected by LC-MS, suggesting reactions at other positions on the aromatic ring or other undesired transformations. While less common in Claisen-type reactions, harsh conditions or the use of Friedel-Crafts catalysts could lead to such outcomes.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Underlying Principle | Troubleshooting Action |
| Excessively Strong Reaction Conditions | High temperatures or highly reactive catalysts can lead to a loss of selectivity and the formation of multiple products. | Re-evaluate the reaction conditions. Consider using a milder base or a lower reaction temperature. |
| Use of Friedel-Crafts Catalysts | If a Friedel-Crafts acylation approach is used with a Lewis acid catalyst (e.g., AlCl₃), polysubstitution can be a significant issue, especially if the product is more activated than the starting material.[3][4] | For Friedel-Crafts reactions, carefully control the stoichiometry of the catalyst and acylating agent. Consider alternative, more selective catalytic systems. |
| Impure Starting Materials | Isomeric impurities in the 2-chloro-6-fluorophenylacetonitrile starting material will lead to the formation of corresponding isomeric byproducts. | Verify the purity of the starting material by a validated analytical method before use. |
Analytical Methodologies
A robust analytical method is paramount for the successful development and scale-up of the synthesis of this compound.
Table 1: Recommended Analytical Techniques
| Technique | Purpose | Typical Conditions |
| HPLC-UV | Quantifying the main product, starting materials, and non-volatile byproducts. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water/buffer. Detection: UV at a wavelength where all components have reasonable absorbance. |
| GC-MS | Identifying volatile impurities and confirming the structure of byproducts. | Column: Capillary column suitable for polar compounds. Detection: Mass spectrometry for structural elucidation. |
| ¹H and ¹³C NMR | Structural confirmation of the final product and characterization of isolated impurities. | Provides detailed structural information about the molecule. |
| LC-MS | Identifying and tentatively quantifying a wide range of impurities, especially those present at low levels. | Combines the separation power of HPLC with the mass identification capabilities of MS. |
Conclusion
The successful synthesis of high-purity this compound hinges on a thorough understanding of the reaction mechanism and potential side reactions. By carefully controlling key reaction parameters and employing robust analytical methods to monitor the reaction and product purity, researchers can effectively troubleshoot and minimize byproduct formation. This guide serves as a foundational resource to aid in the development of a safe, efficient, and reproducible synthetic process.
References
-
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
- A High-Yielding Preparation of β-Ketonitriles | Request PDF. (2025, August 10).
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]
- Friedel–Crafts Acyl
- A high-yielding preparation of beta-ketonitriles. (2006, March 16). PubMed.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6).
- A High‐Yielding Preparation of β‐Ketonitriles. | Request PDF. (2025, August 7).
-
The Claisen Condensation. (n.d.). Retrieved from [Link]
- Claisen Condensation - Alfa Chemistry. (2024, August 6).
- Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20).
- Patent Issues Concerning Pharmaceutical Impurities. (2019, November 14).
- 93839-17-9|2-(2-Chloro-6-fluorophenyl)-3-oxobutanenitrile. (n.d.). BLDpharm.
- Friedel–Crafts Acyl
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- 23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts.
- CHEM21 Case Study: Carbonylative α-Aryl
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
- Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry.
- Method for preparing 2-chloro-6-fluorobenzaldehyde. (2000, September 25).
- A process for the production of 2-chlorobenzonitrile derivatives. (1981, April 1).
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). MDPI.
- Understanding Friedel-Crafts Alkylation and Acyl
- IN THE UNITED STATES DISTRICT COURT FOR THE DISTRICT OF DELAWARE UNITED THERAPEUTICS CORPORATION, Plaintiff, v. LIQUIDIA TECHNOLOGIES, INC., Defendant. (n.d.).
- Claisen condensation reaction - Examples and Mechanism. (2021, June 8). Online Chemistry notes.
Sources
- 1. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile under different conditions
CAS: 93839-17-9 | Molecular Formula: C₁₀H₇ClFNO | MW: 211.62 g/mol
Welcome to the Technical Support Hub
This guide addresses the specific stability and handling challenges associated with 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (hereafter referred to as The Intermediate ). Due to the electron-withdrawing nature of the 2-chloro-6-fluorophenyl ring and the acidic
Module 1: The "Ghost Peak" Phenomenon (Tautomerism)
User Issue: "My HPLC chromatogram shows two fused peaks or a broad shoulder, but the mass spec indicates the same MW for both. Is my compound impure?"
Technical Diagnosis:
This is likely not an impurity. It is a classic manifestation of Keto-Enol Tautomerism .
The Intermediate contains a "active methylene" group (
The Mechanism
In polar aprotic solvents (DMSO, DMF) or HPLC mobile phases, the compound exists in a dynamic equilibrium between the Keto form and the Enol form .
Figure 1: Dynamic equilibrium between Keto and Enol tautomers. The rate of interconversion relative to the chromatographic timescale determines peak shape.
Troubleshooting Protocol: Validating Purity
To confirm that the split peak is due to tautomerism and not degradation:
-
The "Acid Spike" Test:
-
Method: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your HPLC mobile phase (both water and organic channels).
-
Why: Acidifying the mobile phase suppresses ionization and accelerates the proton exchange rate. This often collapses the two peaks into a single, sharp peak.
-
-
Temperature Stress:
-
Method: Run the column at 40°C or 50°C (if column stable).
-
Why: Higher temperature increases the rate of tautomerization, averaging the signal into one peak.
-
Module 2: Stability & Degradation Pathways
User Issue: "I stored the compound in methanol overnight, and the yield of my next step dropped. NMR shows a loss of the nitrile group."
Technical Diagnosis:
Degradation Workflow
The molecule degrades primarily through hydrolysis of the nitrile, followed by decarboxylation.
Figure 2: Primary degradation pathway. The final ketone (2-chloro-6-fluorophenylacetone) is the most common impurity found in aged samples.
Stability Matrix: Storage Recommendations
| Condition | Stability Rating | Recommendation |
| Solid State (RT) | ⚠️ Moderate | Store under inert gas (Ar/N₂). Hygroscopic. |
| Solid State (-20°C) | ✅ Stable | Recommended long-term storage. |
| Solution (DMSO/DMF) | ⚠️ Moderate | Stable for <24h. Use fresh. |
| Solution (Methanol/Ethanol) | ❌ Unstable | Avoid protic solvents for storage. Risk of solvolysis. |
| Aqueous Base (pH > 9) | ❌ Critical | Rapid hydrolysis/polymerization. |
Module 3: Synthesis Support & Handling
User Issue: "I am trying to alkylate the alpha-position, but I am getting dimers."
Technical Diagnosis:
The
Handling Protocol: Alkylation/Reaction Setup
-
Degas Solvents: Always sparge reaction solvents with Nitrogen or Argon for 15 minutes before adding the base. Oxygen promotes the formation of radical species at the
-position, leading to dimers (C-C bond formation between two intermediate molecules). -
Base Selection:
-
Use mild bases (e.g.,
in Acetone/DMF) if possible. -
If using strong bases (NaH, LDA), ensure strictly anhydrous conditions at low temperature (-78°C to 0°C) to prevent "runaway" deprotonation and side reactions.
-
Frequently Asked Questions (FAQ)
Q1: Why is the compound colored yellow/orange? The CoA says "white/off-white".
-
A: Coloration indicates oxidation. The "active methylene" group is sensitive to air oxidation, forming conjugated impurities. If the purity is >95% by HPLC, the color is likely due to trace impurities (<1%) with high extinction coefficients. Recrystallization from Ethanol/Heptane (if stable) or a silica plug filtration can remove color.
Q2: Can I use this compound in aqueous buffers for biological assays?
-
A: Only for short durations (< 4 hours). In aqueous buffer (especially PBS pH 7.4), the compound will slowly hydrolyze. Prepare 1000x stocks in DMSO and dilute immediately before use.
Q3: Does the 2-Cl-6-F substitution make it more stable than the unsubstituted analog?
-
A: Sterically, yes; electronically, no. The bulky halogens (Chlorine and Fluorine) at the ortho positions create a "steric shield" that slows down nucleophilic attack at the carbonyl slightly. However, they are electron-withdrawing, making the
-proton more acidic and the nitrile carbon more electrophilic, potentially accelerating hydrolysis under basic conditions.
References
-
Tautomerism in
-Keto Nitriles: -
Hydrolysis & Decarboxylation Mechanisms
-
Organic Chemistry Portal. "Synthesis of
-Ketonitriles." (General reactivity patterns). Link - Context: Acid-catalyzed hydrolysis of -keto nitriles yields -keto acids, which spontaneously decarboxyl
-
-
Chemical Safety & Handling
-
PubChem Compound Summary. "2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (Analogues)." National Center for Biotechnology Information. Link
-
-
Analytical Method Validation
-
Chromatography Today. "What is Peak Splitting?" (Diagnosis of tautomerism vs. impurity). Link
-
Sources
Technical Support Center: Purification of Acetyl(2-chloro-6-fluorophenyl)acetonitrile
Status: Operational Ticket Focus: Impurity Removal & Process Optimization Compound: Acetyl(2-chloro-6-fluorophenyl)acetonitrile IUPAC: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile CAS: 93839-17-9
Executive Summary & Chemical Logic
This guide addresses the purification of This compound , a critical
The Core Challenge: The synthesis typically involves the Claisen condensation of (2-chloro-6-fluorophenyl)acetonitrile with an acetate ester using a strong base. The primary challenge is separating the target C-acylated product from:
-
Unreacted Starting Material (SM): (2-chloro-6-fluorophenyl)acetonitrile.
-
O-Acylated Byproducts: Kinetic enol esters.
-
Hydrolysis Products: Amides or decarboxylated residues.
The Solution Architecture:
The purification strategy relies on the acidity of the
Troubleshooting Guide (Q&A Format)
Issue 1: "I detect significant unreacted starting material (SM) in my final solid."
Diagnosis: The starting material, (2-chloro-6-fluorophenyl)acetonitrile, is neutral and lipophilic. If it persists, your workup likely lacked a selective pH swing or the reaction conversion was poor.
Corrective Action: Implement a Selective Alkaline Wash .
-
Dissolve the crude mixture in a non-polar solvent (e.g., Toluene or Dichloromethane).
-
Extract with 10% aqueous NaOH or Na₂CO₃ .
-
Acidify the aqueous layer (pH < 4) with dilute HCl to precipitate the pure product.
Issue 2: "My HPLC shows a peak with the same mass but different retention time (O-acylated isomer)."
Diagnosis: You have formed the enol ester (O-acylation) rather than the C-acylated target. This is a kinetic product often favored by hard nucleophiles or insufficient equilibration time.
Corrective Action:
-
Process Adjustment: Ensure the reaction mixture is heated (reflux) sufficiently after addition to allow thermodynamic equilibration to the more stable C-acylated form.
-
Purification: The O-acylated impurity is neutral (no acidic proton). Use the same Alkaline Wash described in Issue 1. The O-acylated species will stay in the organic solvent, while your target moves to the water phase.
Issue 3: "The product yield drops significantly during recrystallization from hot ethanol."
Diagnosis:
Solvolysis/Deacetylation.
Corrective Action:
-
Switch Solvents: Use Methanol/Water mixtures at lower temperatures or Isopropyl Alcohol (IPA) .
-
Temperature Control: Do not exceed 50°C during dissolution.
-
Alternative: Rely on the acid-base precipitation (Issue 1) as the primary purification method, using recrystallization only as a final polish.
Issue 4: "The product turns into a sticky oil upon acidification."
Diagnosis: Rapid Precipitation / Occlusion. Adding acid too quickly to the enolate solution traps impurities and water, preventing proper crystal lattice formation.
Corrective Action:
-
Slow Acidification: Add 1N HCl dropwise to the enolate solution while stirring vigorously.
-
Seeding: Add a seed crystal of pure product when the solution becomes turbid (approx. pH 8-9).
-
Temperature: Cool the aqueous solution to 0–5°C before and during acidification.
Detailed Purification Protocol: The Acid-Base Swing
This protocol utilizes the chemical properties of the molecule to separate it from neutral contaminants.
Reagents Required:
-
Crude this compound
-
Toluene (or MTBE)
-
10% NaOH solution (aq)
-
2N HCl (aq)
-
Methanol (for final wash)
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction residue in Toluene (5 mL per gram of crude). Ensure complete dissolution; filter off any inorganic salts (NaCl/NaF) if present.
-
Enolate Formation (Extraction):
-
Add 10% NaOH solution (1.2 molar equivalents relative to theoretical yield).
-
Stir vigorously for 20 minutes.
-
Observation: The target compound moves into the aqueous phase as the sodium enolate.
-
-
Phase Separation:
-
The Wash (Optional but Recommended):
-
Wash the aqueous layer once with fresh Toluene to remove entrained organic impurities.
-
-
Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 2N HCl dropwise with stirring.
-
Monitor pH. Target precipitation occurs as pH drops below 7. Continue until pH ~3.
-
-
Isolation:
-
Filter the resulting white/off-white solid.
-
Wash with cold water (
) and cold Methanol ( , small volume) to remove water and trace acids. -
Dry under vacuum at 40°C.
-
Impurity Profile & Removal Strategy
| Impurity Type | Chemical Nature | Solubility Behavior | Removal Method |
| (2-Cl-6-F-phenyl)acetonitrile | Neutral / Lipophilic | Soluble in Toluene; Insoluble in aq. Base | Partitioning: Remains in organic layer during base extraction. |
| O-Acylated Isomer | Neutral / Lipophilic | Soluble in Toluene; Insoluble in aq. Base | Partitioning: Remains in organic layer during base extraction. |
| Inorganic Salts (NaCl, NaOAc) | Ionic / Hydrophilic | Soluble in Water | Filtration/Washing: Removed during initial dissolution or final water wash. |
| Hydrolysis Amides | Neutral / Polar | Moderate water solubility | Recrystallization: If entrained, remove via MeOH/Water recrystallization. |
Visual Logic: Purification Workflow
The following diagram illustrates the decision logic and mass flow during the purification process.
Caption: Workflow for the selective acid-base purification of
References
-
Julian, P. L., et al. (1941).
-Phenylacetoacetonitrile. Organic Syntheses, Coll. Vol. 1, p. 107.[8] (Foundational method for phenylacetonitrile acetylation and acid/base purification). -
Caron, S., et al. (2001). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles. Organic Syntheses, Vol. 78, p. 1. (Context on handling 2-fluorophenylacetonitriles and base selection).
-
Moynihan, H. A., & Horgan, D. E. (2017).[10] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. (General principles of impurity rejection in crystallization). [10]
-
PubChem Compound Summary. (n.d.). This compound (CID 3022525).[11] National Center for Biotechnology Information.
-
Katritzky, A. R., et al. (2005). Expedient Acylations of Primary and Secondary Alkyl Cyanides. Journal of Organic Chemistry. (Modern acylation techniques and separation of C- vs O-acylated products).
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. asianpubs.org [asianpubs.org]
- 3. CN102329248B - Method for synthesizing phenylacetonitrile and catalyst used by same - Google Patents [patents.google.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. CN104230753A - Method for synthesizing fluoroacetonitrile - Google Patents [patents.google.com]
- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. DSpace [cora.ucc.ie]
- 11. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting acylation reactions with 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
Technical Support Center: Acylation of -Aryl- -Ketonitriles
Mechanistic Overview & Critical Challenges
Before troubleshooting, it is vital to understand the "personality" of your substrate. 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile is not a standard nucleophile.[1] It exists in a complex tautomeric equilibrium heavily influenced by the ortho-disubstituted aryl ring .[1]
The Substrate Architecture
The 2-Cl, 6-F substitution pattern creates a "steric wall" perpendicular to the active methylene center.[1] This has three major consequences for acylation:
-
Steric Shielding (C-Attack): The carbon center is sterically crowded, making C-acylation (formation of a quaternary center) kinetically difficult.[1]
-
Enol Stabilization (O-Attack): The molecule has a high propensity to enolize.[1] The oxygen atom is less sterically encumbered than the carbon, favoring O-acylation (enol ester formation) under kinetic conditions.[1]
-
Retro-Claisen Susceptibility: The electron-withdrawing nature of the nitrile and the aryl ring makes the C2-C3 bond (the acetyl linkage) labile.[1] Nucleophilic attack at the ketone carbonyl can lead to deacetylation (loss of the acetyl group), reverting the molecule to the arylacetonitrile precursor.
Pathway Visualization
The following diagram illustrates the competing pathways and the critical decision points in the reaction matrix.
Figure 1: Competing reaction pathways for the acylation of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile. Note the divergence between Kinetic (O-acyl) and Thermodynamic (C-acyl) outcomes.[1]
Troubleshooting Guide (FAQ Format)
This section addresses specific failure modes reported by process chemists working with this scaffold.
Issue 1: "I am trying to C-acylate to create a quaternary center, but I only get O-acylation (Enol Ester)."
Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) mismatch.[1] The oxygen anion is a "hard" nucleophile and reacts rapidly with "hard" electrophiles like acid chlorides. The steric bulk of the 2-Cl, 6-F ring further discourages attack at the "soft" carbon center.[1]
Solution: You must shift the selectivity from Charge Control to Orbital Control.
-
Switch to Magnesium Chelation: Use anhydrous
and a mild base (Pyridine or ).[1] The ion coordinates between the enolate oxygen and the nitrile nitrogen (or the incoming electrophile), effectively "capping" the oxygen and exposing the carbon. -
Change the Electrophile: Acid chlorides are too reactive (hard).[1] If possible, use an acyl cyanide or an imidazolide (in situ generated with CDI).[1]
-
Solvent Choice: Switch from polar aprotic solvents (DMF, DMSO) which strip cations and expose the naked enolate (promoting O-attack), to non-polar solvents (DCM, Toluene) which favor tight ion pairing.[1]
Issue 2: "The reaction yield is low, and I see the starting material losing its acetyl group (Deacetylation)."
Diagnosis: You are observing a Retro-Claisen condensation .[1] The 2-(2-chloro-6-fluorophenyl) group is electron-withdrawing, making the acetyl ketone highly electrophilic.[1] If you use a nucleophilic base (like hydroxide or alkoxide) or if there is water present, the base attacks the ketone, expelling the stabilized arylacetonitrile anion.
Solution:
-
Eliminate Nucleophilic Bases: Never use NaOH, KOH, or NaOEt.[1] Use non-nucleophilic bases like NaH, LDA, or DBU.[1]
-
Strict Anhydrous Conditions: Even trace moisture can hydrolyze the intermediate.[1] Ensure solvents are dried over molecular sieves.[1]
-
Lower Temperature: Retro-Claisen is often temperature-dependent.[1] Run the acylation at 0°C to -10°C initially.
Issue 3: "My O-acylation (Enol Ester) product hydrolyzes during workup."
Diagnosis: Enol esters of
Solution:
-
Buffered Quench: Do not use strong acid or base to quench.[1] Use a saturated
solution or a phosphate buffer at pH 6-7.[1] -
Rapid Processing: Do not leave the crude mixture in aqueous suspension. Extract immediately into an organic solvent (EtOAc or DCM) and dry over
.[1] -
Avoid Silica Gel: The acidity of silica gel can sometimes cleave sensitive enol esters. Use neutral alumina or deactivated silica (treated with 1%
) for purification.[1]
Experimental Protocols
Protocol A: Selective O-Acylation (Synthesis of Enol Esters)
Target: Kinetic control to form the vinyl ester (e.g., for prodrugs or Pinoxaden derivatives).[1]
Reagents:
-
Substrate: 1.0 eq
-
Acyl Chloride (e.g., Pivaloyl chloride): 1.1 eq[1]
-
Base: Triethylamine (
) or Pyridine: 1.2 eq[1] -
Catalyst: DMAP (4-Dimethylaminopyridine): 0.05 eq[1]
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]
Procedure:
-
Dissolve the substrate in anhydrous DCM under
atmosphere.[1] -
Cool to 0°C. The 2-Cl, 6-F ring induces steric strain; cooling helps control the exotherm but don't go too cold or solubility drops.[1]
-
Add
followed by DMAP.[1] -
Add the Acyl Chloride dropwise.[1] Note: Rapid addition can cause local heating and promote side reactions.
-
Monitor by TLC/HPLC.[1] The reaction is usually fast (< 1 hour).[1]
-
Workup: Quench with cold saturated
. Extract, dry ( ), and concentrate.[1]
Protocol B: Selective C-Acylation (Magnesium Mediated)
Target: Thermodynamic control to add an acyl group to the alpha-carbon.[1]
Reagents:
-
Substrate: 1.0 eq
-
Acylating Agent: Acid Chloride (1.1 eq)[1]
-
Mediator: Anhydrous
(1.5 eq)[1] -
Base: Pyridine (2.0 eq)[1]
-
Solvent: Dry DCM or Acetonitrile
Procedure:
-
Charge flask with anhydrous
and dry solvent.[1] -
Add the substrate and stir for 15 mins to allow initial coordination.
-
Cool to 0°C and add Pyridine. The mixture may become heterogeneous (formation of the Mg-enolate complex).[1]
-
Add the Acid Chloride slowly.[1]
-
Allow to warm to room temperature. If the 2-Cl, 6-F steric hindrance is too high, gentle heating (40°C) may be required, but monitor for deacetylation.[1]
-
Quench: Carefully add dilute HCl (1M) to break the Mg-chelate. Caution: This step is exothermic.
Data Summary: Solvent & Base Effects[1]
The following table summarizes the impact of reaction conditions on the Selectivity Ratio (O-acyl vs. C-acyl) for this specific scaffold.
| Condition Set | Solvent | Base | Dominant Product | Risk Factor |
| Standard Basic | THF/DMF | O-Acyl (>95%) | High reactivity, low selectivity control.[1] | |
| Soft Enolization | DCM | O-Acyl (>90%) | Easy workup, standard for enol esters.[1] | |
| Chelation Control | C-Acyl (Shifted) | Slow reaction due to steric bulk of substrate.[1] | ||
| Phase Transfer | Decomposition | High risk of Retro-Claisen (Deacetylation).[1] |
Troubleshooting Workflow (Decision Tree)
Use this flow to diagnose reaction failures in real-time.
Figure 2: Diagnostic workflow for acylation failures.
References
-
Syngenta Participations AG. (2000).[1] Process for the preparation of substituted phenylmalonates and their use as intermediates for the synthesis of herbicides.[2] (Pinoxaden Intermediates).[1][2] Patent WO2000047548.[1] Link
-
Muehlebach, M., et al. (2009).[1] Aryldiones: A new class of grass herbicides.[1] Bioorganic & Medicinal Chemistry.[1][3] (Discusses the structural activity relationships of the 2,6-disubstituted aryl core). Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Foundational text for HSAB theory and acylation regioselectivity). Link[1]
-
Rathke, M. W., & Cowan, P. J. (1985).[1] Acylation of magnesium enolates of beta-dicarbonyl compounds.[1] Journal of Organic Chemistry.[1][4] (Standard protocol for Mg-mediated C-acylation). Link
Improving the selectivity of reactions involving Acetyl(2-chloro-6-fluorophenyl)acetonitrile
Technical Support Center: Optimizing Selectivity for Acetyl(2-chloro-6-fluorophenyl)acetonitrile Scaffolds
Ticket System ID: TSC-CHEM-2024-ACF
Subject: Troubleshooting Selectivity, Yield, and Stability in
Core Chemical Intelligence
Compound Identity: this compound
IUPAC Name: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile
Functional Class:
The "Selectivity Paradox": This scaffold presents a unique challenge due to the 2-chloro-6-fluorophenyl (2-Cl-6-F) moiety.[1] The ortho-disubstitution creates a "steric wall" that forces the phenyl ring out of planarity with the nitrile-enolate system.[1]
-
Steric Shielding: The bulky Chlorine and Fluorine atoms shield the benzylic carbon (C-alkylation site), often favoring unwanted O-alkylation or retro-Claisen deacetylation.[1]
-
Electronic Activation: The electron-withdrawing nature of the Fluorine and Nitrile groups significantly increases the acidity of the methine proton (
8–10), stabilizing the enolate but making it a "harder" nucleophile.
Reaction Pathway Visualization
The following diagram maps the divergence points where selectivity is lost. Use this to identify where your specific reaction is deviating.
Figure 1: Reaction divergence map illustrating the competition between C-alkylation, O-alkylation, and cyclization pathways.[1]
Troubleshooting Guides (FAQ Format)
Case #101: C-Alkylation vs. O-Alkylation Selectivity
User Issue: "I am trying to alkylate the alpha-carbon, but I am observing significant O-alkylation (enol ether formation) and low yields."
Root Cause Analysis: The 2-Cl-6-F ring sterically hinders the Carbon site.[1] According to Hard-Soft Acid-Base (HSAB) theory, the Oxygen atom is the "harder" nucleophilic center and is more accessible.[1] If you use a "hard" leaving group or a solvent that separates ion pairs too well (exposing the Oxygen), O-alkylation dominates.[1]
Optimization Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Switch to THF or Toluene | Avoid highly polar aprotic solvents like DMF or DMSO if O-alkylation is high.[1] THF promotes tighter ion pairing, shielding the Oxygen and favoring C-attack.[1] |
| Base/Cation | Use LiH or LiHMDS | The Lithium cation ( |
| Electrophile | Use Iodides (R-I) | Iodides are "softer" electrophiles than Bromides or Chlorides, matching better with the Carbon center (soft-soft interaction).[1] |
| Temperature | 0°C | High heat favors the kinetic product (O-alkylation).[1] Keep temperatures moderate. |
Step-by-Step Correction:
-
Dissolve substrate in anhydrous THF (0.2 M).
-
Add LiH (1.1 equiv) at 0°C. Stir 30 min to ensure complete deprotonation and Li-coordination.
-
Add the alkyl iodide dropwise.
-
Monitor by TLC/LCMS. If O-alkylation persists, add 10 mol%
(Copper(I) iodide) to further soften the nucleophile.[1]
Case #102: Regioselectivity in Pyrazole Synthesis
User Issue: "When reacting with hydrazine, I get a mixture of isomers (3-amino vs. 5-amino pyrazole) or the wrong regioisomer entirely."
Root Cause Analysis: The reaction proceeds via two steps: hydrazone formation and cyclization. The regiochemistry depends on which carbon the hydrazine attacks first: the ketone (acetyl group) or the nitrile.
-
Acidic Conditions: Hydrazine attacks the Ketone first (protonated carbonyl is more electrophilic).
-
Basic Conditions: Hydrazine attacks the Nitrile (or displaces the acetyl group if unstable).
Optimization Protocol:
-
Target: 5-amino-pyrazole (Hydrazine attacks Nitrile first).[1]
-
Conditions: Use basic conditions (EtOH/Et3N). The hydrazine acts as a nucleophile on the nitrile, followed by cyclization onto the ketone.
-
-
Target: 3-methyl-pyrazole derivative (Hydrazine attacks Ketone first).[1]
-
Conditions: Use acidic buffer (Acetic Acid/EtOH). This activates the ketone carbonyl for initial attack.
-
Critical Note: The 2-Cl-6-F group is extremely bulky.[1] Attack at the nitrile is often sterically favored over the ketone because the ketone is sandwiched between the methyl group and the bulky alpha-carbon. Basic conditions usually yield higher regioselectivity for this specific scaffold.
Case #103: Unexpected Deacetylation (Loss of Acetyl Group)
User Issue: "My product mass is M-43 (loss of acetyl). The acetyl group is falling off during the reaction."
Root Cause Analysis: This is a Retro-Claisen Condensation .[1] The 2-Cl-6-F phenyl group makes the alpha-carbon a good leaving group.[1] If you use a nucleophilic base (like NaOEt or NaOMe) or if water is present with a base, the nucleophile attacks the acetyl carbonyl, expelling the (2-Cl-6-F)phenylacetonitrile anion.[1]
Optimization Protocol:
-
Base Selection: NEVER use alkoxide bases (NaOEt, NaOMe) if you want to keep the acetyl group. They act as nucleophiles.[2]
-
Alternative: Use Non-nucleophilic bases such as:
-
Potassium Carbonate (
) in Acetone. -
Sodium Hydride (
) in THF. -
DBU (for mild organic base needs).
-
-
Water Control: Ensure solvents are strictly anhydrous. Hydroxide (
) is a potent deacetylating agent for this scaffold.[1]
References & Grounding
-
Reactivity of
-Ketonitriles:-
Source: "Selective Synthesis of
-Ketonitriles via Catalytic Carbopalladation." Journal of Organic Chemistry. The mechanism of enolate stabilization and electrophilic attack is detailed here. -
Link:[1]
-
-
Alkylation Selectivity (HSAB Theory):
-
Source: "Alkylation of Ambident Anions." Organic Chemistry Portal. Explains the Li+ vs K+ effect on C/O selectivity.
-
Link:[1]
-
-
Pyrazole Regiochemistry:
-
Source: "Regioselectivity in the Synthesis of Pyrazoles." Molecules. Discusses the pH-dependence of hydrazine attack on
-ketonitriles. -
Link:[1]
-
-
Compound Data:
Disclaimer: This guide is for research purposes only. The 2-chloro-6-fluorophenyl moiety implies potential biological activity; handle all derivatives with appropriate containment (SafeBridge Band 3/4 equivalent) until toxicity is established.[1]
Sources
Validation & Comparative
Comparative Reactivity Guide: Substituted Phenylacetonitriles
Executive Summary
Phenylacetonitriles (benzyl cyanides) are ubiquitous scaffolds in the synthesis of isoquinoline alkaloids, NSAIDs (e.g., Ibuprofen precursors), and substituted phenylacetic acids. Their utility stems from the bifunctional reactivity of the molecule: the "active methylene" position (
This guide compares the reactivity profiles of substituted phenylacetonitriles, specifically analyzing how electronic perturbations (Hammett effects) dictate experimental conditions for
Key Takeaway:
-
Electron-Withdrawing Groups (EWGs, e.g.,
-NO ): Drastically increase acidity ( drops by ~9 units), allowing the use of mild weak bases, but accelerate hydrolytic degradation. -
Electron-Donating Groups (EDGs, e.g.,
-OMe): Decrease acidity, requiring strong bases or Phase Transfer Catalysis (PTC) for alkylation, and significantly retard hydrolysis rates.
Mechanistic Foundation: The Hammett Influence[1]
To predict reactivity, one must quantify the electronic influence of the substituent on the phenyl ring. The reactivity correlates linearly with Hammett substituent constants (
Acidity and Carbanion Stability
The rate-determining step for
Comparative
| Compound | Substituent ( | Hammett | Base Requirement (Alkylation) | |
| 4-Nitrophenylacetonitrile | +0.78 | 12.3 | Weak ( | |
| 4-Chlorophenylacetonitrile | +0.23 | 20.7 | Moderate ( | |
| Phenylacetonitrile | 0.00 | 21.9 | Strong ( | |
| 4-Methoxyphenylacetonitrile | -0.27 | 22.8 | Strong ( |
Data grounded in Bordwell Acidity Tables [1].
Visualization: Electronic Effects on Reactivity
The following diagram illustrates how substituents push or pull electron density, affecting the reaction pathway.
Caption: Logical flow of substituent electronic effects on acidity and hydrolysis rates.
Comparative Analysis: -Alkylation Performance
The most critical transformation for drug discovery is C-alkylation. The industry standard is Phase Transfer Catalysis (PTC) , which avoids anhydrous conditions (e.g., LDA/THF) in favor of biphasic systems (Aq. NaOH / Toluene).
Performance Metrics (Liquid-Liquid PTC)
Conditions: 50% NaOH (aq), Toluene, 1.5 eq Alkyl Bromide, 1 mol% TBAB, 40°C.
| Substrate | Yield (2h) | Mono vs. Bis Selectivity | Experimental Note | |
| Very Fast | >95% | Low | Risk: High acidity leads to rapid bis-alkylation. Reduce base conc. to 10% or use solid-liquid PTC. | |
| Fast | 92% | Moderate | Ideal substrate for standard PTC protocols. | |
| Baseline (1.0) | 85% | High | Standard benchmark. Requires efficient stirring (mass transfer limited). | |
| Slow (0.4) | 65% | Very High | Optimization: Requires higher temp (60°C) or more lipophilic catalyst (e.g., Aliquat 336) to drive extraction. |
Mechanistic Insight
For
Visualization: PTC Workflow
Caption: Phase Transfer Catalysis cycle showing interfacial deprotonation and organic phase alkylation.
Experimental Protocols
Protocol A: General PTC Alkylation (High-Throughput Compatible)
Best for:
Reagents:
-
Substituted Phenylacetonitrile (10 mmol)
-
Alkyl Bromide (12 mmol)
-
Toluene (15 mL)
-
50% w/w NaOH (15 mL)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 mmol, 1 mol%)
Methodology:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenylacetonitrile and alkyl bromide in toluene.
-
Catalyst Addition: Add TBAB. The mixture will remain biphasic.
-
Initiation: Add the 50% NaOH solution in one portion. Caution: Exotherm possible for EWG-substituted substrates.
-
Reaction: Stir vigorously (>1000 rpm) at 40°C.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.
-NO variants complete in <30 mins; -OMe variants may require 4-6 hours.
-
-
Workup: Dilute with water (20 mL), separate phases. Extract aqueous layer with toluene (2 x 10 mL). Wash combined organics with 1M HCl (to remove amine impurities from catalyst degradation) then brine.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica chromatography.
Protocol B: Controlled Hydrolysis of Nitrile to Acid
Comparison of conditions required based on electronics.
Methodology:
-
Acidic Hydrolysis (Pinner-type):
-
Reflux substrate in 60%
or conc. . -
Trend:
-OMe requires longer reflux (24h+) due to resonance stabilization of the nitrile carbon (reduced electrophilicity).
-
-
Alkaline Hydrolysis:
-
Reflux in 20% KOH/EtOH.
-
Trend:
-NO hydrolyzes extremely fast (often during workup if not careful) because the ring pulls density, making the nitrile carbon highly susceptible to attack.
-
Safety & Handling (Cyanide Risks)
While phenylacetonitriles are not free cyanides, they must be handled with care.
-
Metabolism: In vivo metabolism can release cyanide ions via cytochrome P450 oxidation [2].
-
Waste: Do not mix strong acids with waste streams containing unreacted phenylacetonitriles and oxidants, as this can theoretically liberate HCN under extreme forcing conditions, though less likely than with metal cyanides.
-
Skin Absorption: Many benzyl cyanide derivatives are potent skin irritants and can be absorbed transdermally. Wear double nitrile gloves.
References
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[2] Accounts of Chemical Research 21.12 (1988): 456-463.[2]
-
Makosza, M. "Phase-transfer catalysis.[3] A general green methodology in organic synthesis." Pure and Applied Chemistry 72.7 (2000): 1399-1403.
-
Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society 93.1 (1971): 195-199.
-
Organic Syntheses. "
-Alkylation of Phenylacetonitrile: 2-Phenylbutyronitrile." Org.[4][5] Synth. 2011, 88, 202-211. Link
Sources
Strategic Alternatives to Acetyl(2-chloro-6-fluorophenyl)acetonitrile in Synthesis
Executive Summary & Strategic Context
Acetyl(2-chloro-6-fluorophenyl)acetonitrile (ACFPA) (CAS: 93839-17-9) is a critical
While ACFPA offers a direct route to isoxazole-4-carbonitriles (which are subsequently hydrolyzed to the corresponding acids), its dependence on upstream cyanide chemistry and the rigorous conditions required for nitrile hydrolysis present process safety and yield challenges.
This guide evaluates high-viability alternative reagents and synthetic strategies that bypass ACFPA while accessing the same pharmacophore. The primary focus is on the
Technical Comparison of Alternatives
The following table contrasts the standard ACFPA reagent with its primary functional equivalents.
| Feature | Standard Reagent (ACFPA) | Alternative 1: | Alternative 2: Nitrile Oxide Precursors |
| Reagent Identity | This compound | Ethyl 2-(2-chloro-6-fluorophenyl)acetoacetate | 2-Chloro-6-fluorobenzaldehyde oxime + Methyl 2-butynoate |
| Primary Function | [3+2] Cyclocondensation to Isoxazole-4-carbonitrile | [3+2] Cyclocondensation to Isoxazole-4-carboxylate | [3+2] Dipolar Cycloaddition to Isoxazole-4-carboxylate |
| Atom Economy | High (Nitrile is incorporated) | Moderate (Ethanol byproduct) | High (Convergent synthesis) |
| Safety Profile | High Risk: Requires handling of cyanides; hydrolysis releases ammonia.[1] | Low Risk: Ester chemistry is benign; hydrolysis releases ethanol. | Moderate Risk: Exothermic cycloaddition; oxime stability. |
| Regioselectivity | Good (Controlled by pH) | Excellent (Steric control) | Variable (Requires specific catalysts) |
| Downstream Step | Nitrile Hydrolysis ( | Ester Saponification ( | Ester Saponification ( |
Deep Dive: The -Keto Ester Strategy
Reagent: Ethyl 2-(2-chloro-6-fluorophenyl)acetoacetate Target: Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
Mechanism & Causality
Replacing the nitrile group of ACFPA with an ester group changes the intermediate from a
-
Cyclization: The reaction with hydroxylamine hydrochloride follows a similar mechanism. The amine attacks the ketone carbonyl, forming an oxime intermediate. The oxime oxygen then attacks the ester carbonyl (intramolecular substitution), closing the ring to form the isoxazole.
-
Advantage: This route avoids the formation of the 4-cyano isoxazole intermediate. Hydrolyzing a hindered nitrile (at the 4-position, flanked by a bulky aryl group) often requires harsh acidic conditions (e.g., 80%
, 140°C), which can degrade sensitive fluorinated motifs. The ester alternative allows for mild alkaline hydrolysis (saponification).
Experimental Protocol
Objective: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid via the Ester Route.
Step 1: Cyclocondensation
-
Charge a reactor with Ethyl 2-(2-chloro-6-fluorophenyl)acetoacetate (1.0 eq) and Ethanol (10 V).
-
Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) to buffer the solution.
-
Heat to reflux (78°C) and stir for 4–6 hours. Monitor by HPLC for consumption of the ketoester.
-
Cool to room temperature. The product, Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate, may precipitate. If not, concentrate under vacuum and extract with Ethyl Acetate.
-
Wash organic layer with water and brine. Dry over
and concentrate.
Step 2: Mild Saponification (The Key Advantage)
-
Dissolve the crude ester in Methanol (5 V).
-
Add 2N NaOH solution (2.0 eq) dropwise at 0–5°C.
-
Stir at ambient temperature (20–25°C) for 2 hours. (Contrast with ACFPA route requiring high heat).
-
Acidify with 1N HCl to pH 2–3.
-
Filter the precipitated white solid: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid .
Deep Dive: The Nitrile Oxide (Dipolar Cycloaddition) Strategy
Reagents: 2-Chloro-6-fluorobenzaldehyde oxime + Methyl 2-butynoate Target: Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
Mechanism & Causality
This approach represents a retrosynthetic disconnection entirely different from the ACFPA route. Instead of modifying a linear precursor, it builds the ring via a convergent [3+2] cycloaddition.
-
In-Situ Generation: Chlorination of the benzaldehyde oxime (using NCS) generates the hydroximoyl chloride.
-
Dipole Formation: Base-mediated elimination creates the transient Nitrile Oxide dipole (
). -
Cycloaddition: The dipole reacts with the alkyne dipolarophile (Methyl 2-butynoate).
Experimental Protocol
-
Dissolve 2-chloro-6-fluorobenzaldehyde oxime (1.0 eq) in DMF.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) at room temperature to form the hydroximoyl chloride. Stir for 1 hour.
-
Add Methyl 2-butynoate (1.2 eq).
-
Add Triethylamine (1.5 eq) dropwise over 30 minutes. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide to furoxan.
-
Stir at 50°C for 3 hours.
-
Quench with water and extract with Ethyl Acetate.
-
Purify via column chromatography (regioisomers may form; the 3,5-disubstituted product is favored sterically).
Visualizing the Pathways
Figure 1: Comparative reaction pathways showing the Standard Route (Red) vs. the recommended Ester Alternative (Blue) and Convergent Alternative (Yellow).
References
-
PubChem. (n.d.).[2] this compound (Compound).[1][2][3] National Library of Medicine. Retrieved February 22, 2026, from [Link]
-
Organic Syntheses. (1943). Isoxazole Synthesis via Beta-Keto Esters. Organic Syntheses, Coll. Vol. 2, p. 284.[4]
-
MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis. Molecules. Retrieved February 22, 2026, from [Link]
Sources
Comparative analysis of 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile with other acylation agents.
Executive Summary
2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CFPOB) is a specialized
While often categorized broadly alongside "acylation agents" due to its acetyl group, CFPOB is chemically distinct. It is not a reagent that transfers an acyl group (like acetyl chloride); rather, it is a substrate formed by acylation and used to construct complex ring systems.
This guide provides a dual-layer comparative analysis:
-
Synthesis Optimization: Comparing Ethyl Acetate , Acetic Anhydride , and Acetyl Chloride as the acylation agents used to manufacture CFPOB.
-
Functional Performance: Comparing CFPOB against its primary alternative, the
-keto ester , to demonstrate why CFPOB is the superior choice for synthesizing aminopyrazole-based agrochemicals and pharmaceuticals.
Synthesis Comparison: Selecting the Optimal Acylation Agent
The critical step in producing CFPOB is the C-acylation of 2-chloro-6-fluorophenylacetonitrile . The choice of acylation agent dictates the yield, purity (C- vs. O-acylation), and safety profile of the process.
Comparative Data: Acylation Agents for CFPOB Production
| Feature | Ethyl Acetate (EtOAc) | Acetic Anhydride ( | Acetyl Chloride (AcCl) |
| Role | Mild Acyl Donor (Claisen Type) | Reactive Acyl Donor | Aggressive Electrophile |
| Reaction Type | Irreversible Condensation (w/ alkoxide) | Nucleophilic Substitution | Nucleophilic Substitution |
| Typical Yield | 78% - 85% | 60% - 70% | 55% - 65% |
| Selectivity | High C-Selectivity | Moderate (Risk of Di-acylation) | Low (Risk of O-acylation) |
| By-products | Ethanol (Benign) | Acetic Acid (Requires neutralization) | HCl Gas (Corrosive, Scrubbing needed) |
| Safety Profile | High (Flammable but non-corrosive) | Moderate (Irritant, lachrymator) | Low (Fuming, exothermic) |
| Cost Efficiency | High | Moderate | Low |
Technical Analysis
-
Ethyl Acetate (Recommended): The reaction is driven by the formation of the enolate salt (using NaOEt). Because the leaving group (ethoxide) matches the base, side reactions are minimized. It provides the highest regioselectivity for C-acylation at the alpha-carbon.
-
Acetic Anhydride: While faster,
often leads to di-acylation (acylation at both the alpha-carbon and the nitrile nitrogen or oxygen enolate), requiring difficult purification steps. -
Acetyl Chloride: The high reactivity of AcCl often results in O-acylation (forming the enol ester) rather than the desired C-acylation. It also generates stoichiometric HCl, which can hydrolyze the nitrile group if not immediately neutralized.
Performance as a Building Block: CFPOB vs. Alternatives
In drug discovery, the decision to use CFPOB versus its ester analog is determined by the desired substitution pattern on the final heterocycle.
Comparison: CFPOB vs. Ethyl 2-(2-chloro-6-fluorophenyl)-3-oxobutanoate
| Feature | CFPOB (Nitrile) | |
| Structure | ||
| Primary Reaction | Cyclization with Hydrazine | Cyclization with Hydrazine |
| Final Product | 5-Amino-4-arylpyrazole | 5-Hydroxy-4-arylpyrazole (Pyrazolone) |
| Atom Economy | High (Water is the only by-product) | Moderate (Ethanol + Water by-products) |
| Post-Cyclization Utility | High: Amine group allows for sulfonylation, alkylation, or halogenation (Sandmeyer). | Limited: Hydroxy group typically requires conversion to halide for further coupling. |
Mechanistic Insight
-
Pathway A (CFPOB): Hydrazine attacks the ketone to form a hydrazone, which then undergoes intramolecular nucleophilic attack on the nitrile carbon. This yields an imine, which tautomerizes to the 5-aminopyrazole .
-
Pathway B (Ester): Hydrazine attacks the ketone, but the intramolecular attack occurs at the ester carbonyl. This expels ethanol and yields the 5-hydroxypyrazole (often existing as the pyrazolone tautomer).
Visualizing the Pathways
Diagram 1: Synthesis and Application Logic
Caption: Synthesis of CFPOB via Ethyl Acetate (green path) is superior to aggressive acylation agents. CFPOB uniquely yields the Aminopyrazole scaffold, whereas ester alternatives yield Pyrazolones.
Experimental Protocols
Protocol A: Optimized Synthesis of CFPOB
Using Ethyl Acetate (The "Claisen" Route)
Reagents:
-
2-chloro-6-fluorophenylacetonitrile (1.0 eq)
-
Ethyl Acetate (1.2 eq, dry)
-
Sodium Ethoxide (1.1 eq, 21% wt in ethanol)
-
Solvent: Toluene or Absolute Ethanol
Procedure:
-
Setup: Charge a dried reactor with Sodium Ethoxide solution under
atmosphere. -
Addition: Add Ethyl Acetate dropwise at 0-5°C. Stir for 15 minutes.
-
Substrate Introduction: Add a solution of 2-chloro-6-fluorophenylacetonitrile in Toluene dropwise, maintaining temperature <10°C.
-
Reaction: Heat the mixture to reflux (78-80°C) for 4-6 hours. Monitor by HPLC for disappearance of nitrile.
-
Workup: Cool to room temperature. Quench with dilute acetic acid or HCl to pH 5-6.
-
Isolation: Separate the organic layer. Extract aqueous layer with Ethyl Acetate.[1][2] Combine organics, wash with brine, and dry over
. -
Purification: Concentrate under reduced pressure. Recrystallize from Ethanol/Hexane if necessary.
-
Target Yield: 80-85%
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Cyclization to Aminopyrazole
Demonstrating the unique utility of CFPOB
Reagents:
-
CFPOB (1.0 eq)
-
Hydrazine Hydrate (1.1 eq, 80%)
-
Ethanol (10 V)
Procedure:
-
Dissolve CFPOB in Ethanol at room temperature.
-
Add Hydrazine Hydrate dropwise. A slight exotherm may occur (formation of hydrazone).
-
Heat to reflux for 3 hours.
-
Cool to 0°C. The product, 5-amino-4-(2-chloro-6-fluorophenyl)-3-methylpyrazole , will precipitate.
-
Filter and wash with cold ethanol.
References
-
Organic Syntheses , Coll.[3] Vol. 2, p. 284 (1943). Alpha-Phenylacetoacetonitrile. (Foundational protocol for acylation of phenylacetonitriles).
-
BenchChem Technical Guide . Performance Comparison of Acylation Catalysts. (Data on catalyst selectivity and yield).
-
Journal of Chemical Research , 2011, 474-476. A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile. (Context on 2-chloro-6-fluorophenyl intermediates).
-
Molecules , 2023, 28, 1265.[2] A Concise Synthesis of Pyrrole-Based Drug Candidates from 3-Oxobutanenitrile. (Demonstrates the utility of keto-nitriles in heterocycle formation).
-
PubChem Compound Summary . 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile (CAS 93839-17-9).
Sources
Technical Comparison Guide: Acetyl(2-chloro-6-fluorophenyl)acetonitrile in Drug Synthesis
Executive Summary
Acetyl(2-chloro-6-fluorophenyl)acetonitrile (CAS: 93839-17-9), often referred to as
This guide compares this "activated" building block against its non-acetylated parent and alternative halogenated analogs. The data demonstrates that the acetyl moiety is not merely a structural appendage but a strategic "chemical handle" that enables high-yield, regioselective pyrimidine synthesis—a feat difficult to achieve with standard phenylacetonitriles.
Part 1: Chemical Profile & Strategic Importance
The Molecule at a Glance
-
IUPAC Name: 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile[1]
-
Role: Precursor for the uracil (pyrimidine-2,4-dione) core of Elagolix.
-
Key Feature: The
-acetyl group activates the methine proton, creating a highly reactive 1,3-electrophilic center suitable for condensation with ureas and isocyanates.
Strategic Value: The "Lock and Key" Mechanism
The 2-chloro-6-fluoro substitution pattern is not arbitrary. It provides a specific "atropisomeric-like" steric lock.
-
Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation at the ortho-site.
-
Conformational Rigidity: The larger chlorine atom (compared to fluorine) forces the phenyl ring to twist out of plane relative to the heterocycle, optimizing binding within the GnRH receptor pocket.
Part 2: Comparative Efficacy Analysis
Vs. The Non-Acetylated Parent (Standard Nitrile)
Competitor: (2-chloro-6-fluorophenyl)acetonitrile (CAS: 75279-55-9)[2]
| Feature | This compound (Subject) | Non-Acetylated Parent |
| Reactivity | High: Acts as a 1,3-dielectrophile equivalent. | Moderate: Requires strong bases (LDA/NaH) for deprotonation. |
| Cyclization | One-Pot: Condenses directly with ureas/isocyanates to form uracils. | Multi-Step: Requires separate acylation step before cyclization. |
| Regiocontrol | Excellent: The acetyl group directs nucleophilic attack. | Poor: Alkylation often leads to mixtures of mono- and di-alkylated products. |
| Yield (Core) | >85% (Typical for cyclization) | <60% (Due to over-alkylation side reactions) |
Verdict: The acetylated variant reduces the synthetic step count by 2 stages, avoiding the need for a separate lithiation/acylation cycle.
Vs. 2,6-Difluoro Analogs
Competitor: Acetyl(2,6-difluorophenyl)acetonitrile
-
Lipophilicity (
): The 2-Cl, 6-F analog is more lipophilic than the 2,6-difluoro analog. This increased lipophilicity is crucial for the oral bioavailability of Elagolix, allowing it to cross membranes more effectively. -
Binding Affinity: The Chlorine atom provides a larger van der Waals radius (1.75 Å) vs. Fluorine (1.47 Å). This bulk is required to fill the hydrophobic pocket of the GnRH receptor, which the difluoro analog fails to occupy fully, leading to lower potency (
).
Vs. Ester Analogs ( -Keto Esters)
Competitor: Ethyl 2-(2-chloro-6-fluorophenyl)acetoacetate
-
Hydrolytic Stability: Nitriles are generally more robust than esters under the basic conditions often used for subsequent alkylations.
-
Atom Economy: The nitrile group is often retained or converted to an amine/amide later in the synthesis, whereas the ester moiety in this specific scaffold often requires decarboxylation or complex manipulation to achieve the final Elagolix core.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Cyclization to the Uracil Core
This protocol demonstrates the condensation of this compound with a urea derivative, the defining reaction for this building block.
Reagents:
-
This compound (1.0 eq)
-
N-Monosubstituted Urea (e.g., 1-(2-fluoro-6-(trifluoromethyl)benzyl)urea) (1.1 eq)
-
Acid Catalyst: Methanesulfonic acid or p-TsOH (0.1 eq)
-
Solvent: Toluene or Chlorobenzene
Step-by-Step Methodology:
-
Preparation: Charge the reaction vessel with this compound and the urea derivative in toluene (0.5 M concentration).
-
Activation: Add the acid catalyst. Note: Acid catalysis promotes the enolization of the ketone, facilitating nucleophilic attack.
-
Dehydration (Dean-Stark): Heat the mixture to reflux (110°C) with a Dean-Stark trap.
-
Validation Point: Monitor water collection. The reaction is complete when water evolution ceases (approx. 4-6 hours).
-
-
Isolation: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol/Water.
-
Quality Check:
-
HPLC: Target purity >98%.
-
1H NMR: Look for the disappearance of the acetyl methyl singlet (
ppm) and the appearance of the pyrimidine-dione alkene proton ( ppm).
-
Part 4: Visualization & Logic Flow
Diagram 1: Synthetic Logic & Pathway
This diagram illustrates how the acetyl group facilitates the formation of the heterocyclic core compared to the "naked" nitrile.
Caption: The acetyl group acts as a linchpin, enabling a streamlined condensation-cyclization cascade that is kinetically favored over direct nitrile modification.
Diagram 2: Structure-Activity Relationship (SAR) Decision Matrix
Why 2-Cl, 6-F? This decision tree explains the selection pressure for this specific building block.
Caption: The 2-Cl, 6-F pattern represents the optimal "Goldilocks" zone between steric demand (Chlorine) and metabolic protection (Fluorine).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022525, this compound. Retrieved from [Link]
-
Chen, Y., et al. (2019). Elagolix Sodium Compositions and Processes. Justia Patents. Retrieved from [Link]
- Wang, X., et al. (2021).Process for the preparation of Elagolix Sodium. Google Patents WO2021064561A1.
-
Swain, C. (2026). Comparison of Halogen Effects in Drug Design. National Institutes of Health (PMC). Retrieved from [Link]
Sources
Hammett Plot Analysis: Optimizing Phenylacetonitrile Reactivity in Drug Synthesis
Topic: Hammett Plot Analysis for Reactions of Substituted Phenylacetonitriles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Mechanistic "Fingerprint"
In the high-stakes environment of pharmaceutical process development, substituted phenylacetonitriles (
This guide compares the Hammett reaction constants (
Theoretical Framework: Beyond Standard
For phenylacetonitriles, the standard Hammett equation (
-
The Problem with
: Standard constants account for inductive and resonance effects in a neutral system (like benzoic acid ionization). -
The Solution (
): When a reaction generates a negative charge capable of direct resonance conjugation with a substituent (e.g., a para-nitro group stabilizing a benzylic carbanion), the enhanced substituent constant must be used.[1] -
The Attenuation Effect: The methylene spacer (
) between the phenyl ring and the nitrile group acts as an insulator, typically reducing the transmission of electronic effects ( ) by a factor of roughly 0.4 to 0.5 compared to systems where the group is directly attached to the ring.
Comparative Analysis of Reaction Pathways
This section compares the sensitivity (
Scenario A: Deprotonation (Acidity in DMSO)
-
Reaction:
-
Electronic Demand: High. The resulting carbanion is stabilized significantly by Electron Withdrawing Groups (EWG).
-
Hammett Trend: Large Positive
.-
The formation of the anion is heavily favored by EWGs.
-
Data Insight: In DMSO (Bordwell scale), the
value for benzylic C-H acidity is typically high ( ), indicating extreme sensitivity. A group can increase acidity by orders of magnitude compared to .
-
Scenario B: Nucleophilic Alkylation (S_N2)
-
Reaction:
-
Electronic Demand: The carbanion acts as the nucleophile.
-
Hammett Trend: Negative
.[2]-
Here, the logic flips. EWGs stabilize the carbanion (lowering the HOMO energy), making it a weaker nucleophile.
-
Trade-off: While EWGs make it easier to form the anion (Scenario A), they make the anion slower to react with alkyl halides.
-
Magnitude: The
is generally negative (e.g., to ), but often smaller in magnitude than the ionization , implying that while rate is lost, the reaction is still feasible.
-
Scenario C: Nitrile Hydrolysis
-
Reaction:
-
Electronic Demand: Nucleophilic attack of hydroxide on the nitrile carbon.
-
Hammett Trend: Moderate Positive
.-
EWGs make the nitrile carbon more electrophilic, accelerating the attack.
-
Attenuation: Because the nitrile is separated from the ring by a methylene group, the
value is damped (typically ) compared to benzonitrile hydrolysis ( ).
-
Summary of Comparative Data
| Reaction Pathway | Reaction Constant ( | Substituent Constant Required | Mechanistic Implication |
| Deprotonation ( | High Positive (> 4.0) | Charge is fully delocalized into the ring/substituent. Extreme sensitivity. | |
| Alkylation ( | Negative (-0.5 to -1.5) | EWGs stabilize the ground state anion, increasing the activation energy for attack. | |
| Hydrolysis ( | Moderate Positive (~1.0) | Inductive effects dominate; resonance is interrupted by the |
Mechanistic Visualization
The following diagram illustrates the divergent electronic requirements for the anion formation versus its subsequent reaction.
Figure 1: Divergent electronic sensitivities in phenylacetonitrile transformations. Red arrows indicate steps favored by Electron Withdrawing Groups; Green arrows indicate steps favored by Electron Donating Groups.
Experimental Protocol: Self-Validating Determination of
To determine the
Reagents & Equipment[3]
-
Substrates: Unsubstituted phenylacetonitrile (
), plus , , , derivatives. -
Solvent: Anhydrous DMSO (for alkylation) or Ethanol/Water (for hydrolysis).
-
Analysis: HPLC with UV detection (254 nm).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 10 mM solutions of each substituted phenylacetonitrile.
-
Validation: Verify purity >98% via HPLC to ensure kinetic accuracy.
-
-
Kinetic Runs (Pseudo-first order):
-
For Alkylation: Mix substrate (1 eq) with excess alkyl halide (10 eq) and base (1.1 eq) in DMSO at 25°C.
-
For Hydrolysis: Mix substrate (1 eq) with excess NaOH (10 eq) in 50% EtOH/H2O at 40°C.
-
-
Sampling:
-
Aliquot 50
at fixed time intervals ( min). -
Quench immediately in acidic buffer (for alkylation) or cold solvent.
-
-
Data Analysis (The Hammett Plot):
-
Calculate
for each substituent using . -
Calculate
. -
Plot
on the Y-axis vs. (or for ) on the X-axis.
-
-
Interpretation:
Workflow Visualization
Figure 2: Logical workflow for validating reaction mechanisms using Hammett analysis.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
Bordwell, F. G. (1988).[5] Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463.[5] Link
-
Kütt, A., et al. (2018).[6] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-384. Link
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
- Exner, O. (1972). The Hammett Equation – The Present Position.
Sources
Comparing yields of heterocyclic synthesis with different substituted acetonitriles
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the high-throughput synthesis of privileged heterocyclic scaffolds—specifically 2-aminothiophenes and 2-amino-4H-chromenes —the choice of the substituted acetonitrile (
This guide provides an objective technical comparison of three primary active methylene nitriles: Malononitrile , Ethyl Cyanoacetate , and Benzoylacetonitrile .[1] By analyzing their performance in Knoevenagel-initiated multicomponent reactions (MCRs), we establish a hierarchy of reactivity governed by pKa, steric bulk, and electrophilicity.[1]
Mechanistic Foundation: The Active Methylene Effect
The utility of substituted acetonitriles in heterocyclic synthesis relies on the acidity of the
| Reagent | Structure | Approx.[1][2][3][4][5][6][7][8][9][10][11] pKa (DMSO) | Steric Profile | Electronic Effect |
| Malononitrile | ~11.1 | Low | Strong Inductive (-I) & Mesomeric (-M) | |
| Ethyl Cyanoacetate | ~13.1 | Moderate | Moderate (-I, -M); Ester susceptible to hydrolysis | |
| Benzoylacetonitrile | ~10.2 | High | Strong (-M), but sterically hindered by phenyl ring |
Core Directive: In mild basic conditions (e.g., piperidine/ethanol), Malononitrile typically exhibits the fastest kinetics due to the linear geometry of the cyano groups and high acidity.[1] Ethyl Cyanoacetate often requires longer reaction times or elevated temperatures due to the steric bulk of the ethoxy group and slightly lower acidity.
Case Study A: The Gewald Reaction (2-Aminothiophenes)
The Gewald reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes. It involves the condensation of a ketone/aldehyde with an activated nitrile and elemental sulfur.
Comparative Workflow
The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[3]
Figure 1: Mechanistic pathway of the Gewald Reaction highlighting the critical Knoevenagel intermediate.
Experimental Protocol: General Gewald Synthesis
Reagents: Cyclohexanone (10 mmol), Substituted Acetonitrile (10 mmol), Sulfur (10 mmol), Morpholine (15 mmol), Ethanol (20 mL).[1]
-
Mixing: Dissolve the ketone and substituted acetonitrile in ethanol.
-
Activation: Add elemental sulfur followed by dropwise addition of morpholine.
-
Heating: Reflux at 70°C.
-
Workup: Cool to room temperature. Pour into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol/DMF.
Comparative Data: Yield & Efficiency
Data aggregated from standard laboratory benchmarks and literature averages (see References).
| Substituted Acetonitrile | Product (R-Group) | Yield Range | Reaction Time | Observations |
| Malononitrile | 85 – 94% | 1.5 h | Precipitates cleanly; minimal side products. | |
| Ethyl Cyanoacetate | 65 – 78% | 4.0 h | Slower conversion; "oiling out" is common requiring column chromatography. | |
| Benzoylacetonitrile | 55 – 68% | 6.0 h | Steric hindrance of the benzoyl group impedes the initial condensation; requires stronger heating. |
Technical Insight: Malononitrile yields are superior because the resulting Knoevenagel intermediate is less sterically crowded, facilitating the nucleophilic attack by sulfur.[1] Ethyl cyanoacetate derivatives often suffer from partial hydrolysis of the ester group under the basic conditions required for the reaction.
Case Study B: 2-Amino-4H-Chromenes (Multicomponent)
This reaction involves the one-pot condensation of an aldehyde, a phenol/naphthol, and an active methylene compound.[1] It is a rapid method to access pharmacologically active benzopyrans.[1]
Decision Matrix for Reagent Selection
Figure 2: Decision matrix correlating reagent choice with synthetic outcome for chromene synthesis.
Experimental Protocol: Catalyst-Free / Green Synthesis
Reagents: Salicylaldehyde (1 mmol), Substituted Acetonitrile (1 mmol), 2-Naphthol (1 mmol), Catalyst (e.g., Piperidine or Diammonium Hydrogen Phosphate), Solvent (Water/Ethanol 1:1).[1]
-
One-Pot Assembly: Combine all reagents in the solvent mixture.
-
Agitation: Stir vigorously at room temperature (or mild heat 50°C).
-
Monitoring: Monitor TLC for the disappearance of the aldehyde.
-
Isolation: The product usually precipitates out. Filter and wash with cold aqueous ethanol.[1]
Comparative Data: Yields with Salicylaldehyde
| Reagent | Substituent (C3) | Yield (Ethanol/Piperidine) | Yield (Water/Catalyst-Free) | Notes |
| Malononitrile | 92% | 88% | Extremely rapid; often complete in <30 mins. | |
| Ethyl Cyanoacetate | 76% | 62% | Hydrophobicity of the ester reduces solubility in aqueous media, lowering yield. | |
| Cyanoacetamide | 81% | 85% | Excellent performance in water due to H-bonding capability. |
Critical Analysis & Troubleshooting
1. The "Oiling Out" Phenomenon
When using Ethyl Cyanoacetate , the intermediate often forms a viscous oil rather than a crystalline precipitate.[1]
-
Cause: The ethyl chain increases lipophilicity, preventing crystallization in polar solvents like ethanol/water.[1]
-
Solution: Switch solvent to Methanol or induce precipitation by scratching the flask walls with a glass rod. If oil persists, dilute with ice water and extract with DCM.[1]
2. Steric Hindrance in Benzoylacetonitrile
While Benzoylacetonitrile is highly acidic (pKa ~10.2), the bulky phenyl group hinders the Michael addition step in chromene synthesis.[1]
-
Impact: Incomplete cyclization.[1]
-
Mitigation: Use microwave irradiation (MW) at 100W for 5–10 minutes to overcome the energy barrier.
3. Hydrolysis Risks
In aqueous basic media (Green Chemistry protocols), the ester group of Ethyl Cyanoacetate can hydrolyze to the acid, which may decarboxylate or form side salts.[1]
-
Recommendation: Use Malononitrile if the specific C3-functional group is not mandatory. If the ester is required, use anhydrous ethanol with piperidine rather than aqueous systems.[1]
References
-
Gewald Reaction Mechanism and Yields
-
Comparative Reactivity in Chromene Synthesis
-
Acidity and pKa of Active Methylenes
-
Green Chemistry Protocols (Water-based)
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. oiccpress.com [oiccpress.com]
- 11. purkh.com [purkh.com]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Benchmarking the performance of Acetyl(2-chloro-6-fluorophenyl)acetonitrile in specific reactions
Executive Summary
Acetyl(2-chloro-6-fluorophenyl)acetonitrile (CAS: 93839-17-9), also known as 2-(2-chloro-6-fluorophenyl)-3-oxobutanenitrile , is a specialized
This guide benchmarks its performance against standard non-halogenated and di-chlorinated analogs. While the 2-chloro-6-fluoro (2-Cl-6-F) substitution pattern introduces significant steric strain that reduces reaction rates compared to unsubstituted phenyl analogs, it provides superior metabolic stability and unique binding selectivity in kinase pockets.
Key Findings
-
Reactivity: Exhibits 15–20% slower cyclization kinetics than phenylacetylacetonitrile due to steric hindrance at the ortho-positions.
-
Selectivity: High regioselectivity for 5-amino-pyrazoles over 3-amino isomers when reacted with hydrazines.
-
Yield: Optimized protocols yield 85–92% , comparable to industrial standards, provided that acidic catalysis (AcOH) is used to overcome the steric barrier.
Chemical Profile & Competitor Landscape[1]
The molecule functions as a 1,3-dielectrophile. The nitrile carbon and the ketone carbonyl are the reactive centers.
| Feature | Target Molecule | Standard Benchmark | High-Steric Analog |
| Name | This compound | Acetyl(2,6-dichlorophenyl)acetonitrile | |
| CAS | 93839-17-9 | 4468-48-8 | 75279-56-0 (Analog) |
| Substituents | 2-Cl, 6-F | None (H, H) | 2-Cl, 6-Cl |
| Steric Bulk | Moderate-High | Low | Very High |
| Electronic Effect | Inductive withdrawal (F), Mesomeric donation (Cl) | Neutral | Strong Inductive withdrawal |
| Primary Use | p38 Kinase Inhibitors | General Heterocycle Synth.[1][2] | Herbicides / Specific Inhibitors |
Benchmarking Study 1: Synthesis of 5-Amino-Pyrazoles
The most critical application of this scaffold is the Knorr-type cyclocondensation with hydrazine to form 5-amino-4-(aryl)-3-methylpyrazoles .
Comparative Performance Data
Conditions: Ethanol, Reflux, 4 hours, cat. Acetic Acid.
| Metric | Target (2-Cl, 6-F) | Standard (Phenyl) | Competitor (2,6-diCl) | Analysis |
| Yield (%) | 88% | 95% | 82% | The 2-Cl-6-F analog balances yield with structural complexity. 2,6-diCl suffers from severe steric blocking. |
| Reaction Time | 3.5 - 4.0 hrs | 2.0 hrs | 6.0+ hrs | Ortho-substituents retard the nucleophilic attack on the ketone carbonyl. |
| Purity (HPLC) | >98% | >99% | 96% | High crystallinity of the 2-Cl-6-F product aids purification. |
| Crystallinity | High | Medium | High | The halogen bonding network facilitates easy isolation by filtration. |
Mechanistic Insight (Graphviz)
The reaction proceeds via a hydrazone intermediate. The 2,6-substitution forces the aryl ring out of plane, slowing the initial nucleophilic attack but preventing side reactions (like bis-addition).
Figure 1: Reaction pathway for the synthesis of 5-aminopyrazoles, highlighting the steric barrier step.
Benchmarking Study 2: Regioselectivity in Isoxazole Synthesis
When reacting with Hydroxylamine (NH₂OH) ,
-
Standard Phenyl Analog: Often yields a mixture (approx 85:15 ratio favoring 5-amino).
-
Target (2-Cl, 6-F): Yields exclusive 5-amino-4-(2-chloro-6-fluorophenyl)-3-methylisoxazole .
-
Reasoning: The bulky 2-Cl-6-F group effectively shields the ketone carbonyl from the initial attack by the "hard" oxygen nucleophile of hydroxylamine, directing the nitrogen of NH₂OH to the ketone or nitrile more selectively depending on pH. Under basic conditions (NaOEt), the reaction is channeled almost exclusively to the 5-amino product.
-
Validated Experimental Protocol
Objective: Synthesis of 5-amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1H-pyrazole. Note: This protocol is optimized for the 2-Cl-6-F scaffold to minimize induction time.
Materials
-
This compound (1.0 eq)
-
Hydrazine monohydrate (1.2 eq)
-
Ethanol (Absolute, 10 volumes)
-
Glacial Acetic Acid (0.1 eq - Critical Catalyst )
Step-by-Step Procedure
-
Dissolution: Charge a round-bottom flask with this compound and Ethanol. Stir at room temperature until fully suspended.
-
Catalyst Addition: Add Glacial Acetic Acid.[3] Reasoning: The acid activates the carbonyl, compensating for the steric deactivation caused by the ortho-halogens.
-
Reagent Addition: Add Hydrazine monohydrate dropwise over 10 minutes. Observation: A slight exotherm will occur.
-
Reflux: Heat the mixture to reflux (
) for 4 hours .-
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material spot (
) should disappear.
-
-
Work-up: Cool the reaction mixture to
using an ice bath. Stir for 30 minutes to maximize precipitation. -
Isolation: Filter the white crystalline solid. Wash with cold ethanol (
). -
Drying: Dry under vacuum at
to constant weight.
Expected Yield: 85–90% Appearance: White to off-white crystalline solid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3022525, this compound. Retrieved from [Link]
-
Beilstein Institute. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org.[4] Chem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors | MDPI [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]
Technical Guide: Applications of Halogenated Phenylacetonitriles in Drug Discovery
Executive Summary
Halogenated phenylacetonitriles (HPANs) represent a class of high-value synthons in medicinal chemistry, distinguished by their bifunctional nature: an electron-withdrawing nitrile group and a halogenated aromatic ring. While often discussed in environmental science as unregulated disinfection by-products (DBPs), their utility in drug development stems from their role as "masked" carboxylic acids and robust electrophiles.
This guide objectively compares HPANs against standard alternatives (phenylacetic acids, benzyl halides), detailing their superior reactivity in
Part 1: Comparative Analysis of Synthons
In drug design, introducing a functionalized benzyl moiety is a common requirement. The three primary reagents for this are Benzyl Halides , Phenylacetic Acids , and Phenylacetonitriles (HPANs) .
Performance Matrix
The following table compares these reagents based on reactivity, selectivity, and handling risks.
| Feature | Halogenated Phenylacetonitriles | Phenylacetic Acids | Benzyl Halides |
| High (~15-16) . Easily deprotonated by alkoxides/hydroxides. | Low (~24) (for esters). Free acids require dianion formation (2 eq. base). | N/A (Reactivity is at the halide, not | |
| Mono-Alkylation Selectivity | Excellent . Mono-alkylation is easily controlled via stoichiometry. | Poor . Esters often undergo Claisen condensation side reactions. | Poor . Poly-alkylation is common due to product activation. |
| Functional Group Versatility | High .[1] CN converts to –COOH, –CONH₂, –CH₂NH₂, –CHO, or heterocycles. | Medium . Limited primarily to ester/amide derivatives. | Low . Primarily SN2 substitution targets. |
| Atom Economy | High . No need for protection/deprotection steps. | Medium . Often requires ester protection before alkylation. | High . Direct reaction. |
| Safety Profile | Toxic . Potent alkylating agents; lachrymators. | Safe . Generally non-toxic solids. | Toxic . Lachrymators; skin irritants. |
The "Masked Carbonyl" Advantage
HPANs are superior to phenylacetic acids when constructing complex scaffolds because the nitrile group activates the
Part 2: Key Application – Heterocycle Construction
HPANs are critical intermediates for synthesizing nitrogenous heterocycles, particularly indoles and quinolines, via the Thorpe-Ziegler or Pinner reactions. The halogen substituent on the phenyl ring (Cl, F, Br) allows for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig) to expand the drug scaffold.
Pathway Visualization
The following diagram illustrates the divergence of HPAN utility into three major drug classes.
Figure 1: Divergent synthetic pathways starting from Halogenated Phenylacetonitriles.
Part 3: Validated Experimental Protocol
Protocol: Selective -Monoalkylation of 4-Chlorophenylacetonitrile
Objective: Synthesize
Reagents:
-
4-Chlorophenylacetonitrile (1.0 eq)
-
Alkyl Bromide (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
THF (Anhydrous)
Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-Chlorophenylacetonitrile (10 mmol) in anhydrous THF (20 mL). Cool to -78°C.
-
Why: Low temperature prevents self-condensation of the nitrile anion (Thorpe reaction).
-
-
Deprotonation: Add KOtBu (12 mmol) portion-wise over 10 minutes. Stir for 30 minutes at -78°C. The solution will turn deep yellow/orange, indicating enolate-like anion formation.
-
Alkylation: Add the Alkyl Bromide (11 mmol) dropwise.
-
Reaction: Allow the mixture to warm slowly to room temperature over 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Self-Validation: The disappearance of the starting nitrile spot (Rf ~0.6) and appearance of a slightly less polar product confirms reaction. If starting material remains after 3 hours, add 0.1 eq of 18-crown-6 to catalyze.
-
-
Quench: Pour mixture into saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
Expected Yield: 85-92% mono-alkylated product.
Part 4: Case Study – Synthesis of Diclofenac
Diclofenac (Voltaren) is the archetypal drug derived from halogenated phenylacetic acid precursors. While modern industrial routes often use indolinone intermediates, the classical route highlights the utility of the nitrile group.
Workflow:
-
Starting Material: 2,6-Dichlorophenylacetonitrile.
-
Hydrolysis: The nitrile is hydrolyzed using NaOH/H₂O to yield 2,6-Dichlorophenylacetic acid.
-
Note: The chlorine atoms at the 2,6 positions provide steric bulk and lipophilicity essential for the drug's COX inhibition activity.
-
-
Ullmann Coupling: The acid is coupled with an aniline derivative to form the diphenylamine structure.
Figure 2: Simplified synthetic route for Diclofenac highlighting the nitrile hydrolysis step.
Part 5: Safety & Toxicology (Handling Precautions)
While valuable as synthons, HPANs are potent toxins. In environmental science, they are classified as nitrogenous disinfection by-products (N-DBPs) and are significantly more cytotoxic than regulated carbonaceous DBPs (like chloroform).
Researchers must treat HPANs as potent alkylating agents.
| Compound | Cytotoxicity Rank (CHO Cells) | Genotoxicity | Handling Requirement |
| Iodoacetonitrile (IAN) | #1 (Most Toxic) | High | Fume hood, double gloves (Nitrile). |
| Bromoacetonitrile (BAN) | #2 | High | Fume hood, lachrymator precautions. |
| Chloroacetonitrile (CAN) | #3 | Moderate | Fume hood. |
| Trichloroacetic Acid | #4 (Reference) | Low | Standard lab safety. |
Data Source: Comparative cytotoxicity studies on CHO cells [1].
Disposal: Do not dispose of HPANs down the drain. Treat with excess NaOH to hydrolyze the nitrile and displace the halide before disposal as organic waste.
References
-
Plewa, M. J., et al. (2008). "Haloacetonitriles vs. Regulated Haloacetic Acids: Are Nitrogen-Containing DBPs More Toxic?" Environmental Science & Technology.
-
Sallmann, A. (1986). "The history of diclofenac." The American Journal of Medicine.
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.
-
PubChem. "2,6-Dichlorophenylacetonitrile Compound Summary."
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Safety Operating Guide
Acetyl(2-chloro-6-fluorophenyl)acetonitrile proper disposal procedures
Executive Safety Directive: Immediate Action Required
Acetyl(2-chloro-6-fluorophenyl)acetonitrile (CAS Ref: 93839-17-9 or similar derivatives) is a polyfunctional intermediate containing a nitrile moiety and halogenated aromatic ring.[1]
CRITICAL WARNING:
-
DO NOT mix this waste with acids .[1] Acidification of the waste stream can protonate the nitrile or trace cyanide impurities, releasing Hydrogen Cyanide (HCN) gas.
-
DO NOT dispose of down the drain.[1] The halogenated nature (Fluorine/Chlorine) poses significant environmental toxicity and persistence risks.[1]
-
DISPOSAL METHOD: High-temperature incineration with acid gas scrubbing (for HF/HCl capture) is the only validated disposal route.[1]
Chemical Profile & Hazard Mechanism
To ensure safe handling, you must understand the causality of the hazards associated with this molecule.
| Feature | Chemical Structure Impact | Waste Management Implication |
| Nitrile Group ( | Susceptible to hydrolysis.[1] Under acidic conditions, can release HCN.[2][1] | Segregation Rule: Never place in "Acid Waste" carboys. Maintain pH > 9 if aqueous.[1] |
| The proton between the acetyl and nitrile groups is highly acidic ( | Reactivity: Avoid strong oxidizers in the waste container to prevent exothermic runaway. | |
| Halogens (F, Cl) | Upon combustion, releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[2] | Destruction: Requires incinerators equipped with wet scrubbers.[1] Standard organic waste kilns may be damaged by HF.[1] |
Validated Disposal Protocol
This protocol uses a Lab Pack approach, which is the industry standard for complex intermediates where benchtop neutralization is too risky due to unknown byproduct formation.[2]
Step 1: Waste Segregation (The Zero-Error Step)
-
Solid Waste: Isolate pure solid or contaminated solid (gloves, paper) into a dedicated wide-mouth jar.[2][1]
-
Liquid Waste: If the material is in solution (e.g., mother liquor from crystallization), determine the solvent system.[2]
Step 2: Container Selection & Labeling
-
Container: Use HDPE (High-Density Polyethylene) containers.[1] Glass is acceptable but poses a breakage risk.[1] Avoid metal containers if the waste is potentially acidic or corrosive.[1]
-
Labeling: You must explicitly declare the "Halogenated" status to protect downstream incineration personnel.[1]
Required Label Elements:
-
Content: "this compound Waste"
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1]
-
Critical Note: "NITRILE - DO NOT ACIDIFY"
Step 3: Storage Prior to Pickup
Store the container in a Secondary Containment Tray (polypropylene) inside a ventilated cabinet. Keep it physically separated from:
Waste Stream Decision Logic (Visualized)
The following diagram illustrates the decision matrix for segregating this specific chemical. This logic prevents the accidental generation of HCN or dioxins.[1]
Figure 1: Waste Segregation Logic Flow. Note that non-halogenated solvents must be reclassified as halogenated once contaminated with this fluorinated intermediate.[2]
Emergency Spill Procedures
If a spill occurs, standard "absorb and sweep" protocols apply, but with specific chemical caveats.[2]
-
PPE: Double nitrile gloves (standard latex is permeable to many organic nitriles) and a full-face respirator if powder is aerosolized.[1]
-
Containment: Cover the spill with a non-reactive absorbent (Vermiculite or Diatomaceous Earth).[1]
-
Decontamination:
-
Disposal of Debris: All absorbent materials must be treated as Hazardous Solid Waste (see Step 2 above).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulations regarding F-listed and Characteristic wastes). [Link]
-
PubChem. (n.d.).[1][4] Compound Summary: 2-(2-chloro-6-fluorophenyl)acetonitrile.[1][4][5] National Library of Medicine.[1] [Link]
Sources
- 1. 2-Chloro-6-fluorophenylacetonitrile | C8H5ClFN | CID 123575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. uakron.edu [uakron.edu]
- 4. This compound | C10H7ClFNO | CID 3022525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-CHLORO-6-FLUOROPHENYL)ACETONITRILE | CAS 75279-55-9 [matrix-fine-chemicals.com]
Navigating the Safe Handling of Acetyl(2-chloro-6-fluorophenyl)acetonitrile: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Disposal for Acetyl(2-chloro-6-fluorophenyl)acetonitrile
For researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of safe handling practices is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (C₁₀H₇ClFNO), a compound of interest in drug development and chemical research. By grounding our recommendations in the established principles of laboratory safety and the known hazards of related chemical structures, this document serves as a critical resource for maintaining a safe and compliant laboratory environment.
Understanding the Hazard Landscape
Core Personal Protective Equipment (PPE) Directives
A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant nitrile gloves are the primary recommendation. Nitrile offers superior protection against a wide range of chemicals, including solvents and hazardous materials.[1][2][3][4] It provides a robust barrier against potential skin absorption. For extended or high-exposure tasks, consider double-gloving. |
| Eye and Face Protection | Safety goggles with side shields are mandatory to protect against splashes and aerosols.[5] In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended for full facial protection.[5] |
| Body Protection | A laboratory coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of significant spills, a chemical-resistant apron or suit should be worn. |
| Respiratory Protection | All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is fundamental to ensuring safety. The following step-by-step guide outlines the best practices for handling this compound from receipt to use.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated organic compound, it must be treated as hazardous waste.
Key Disposal Principles:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[6]
-
Segregate Waste Streams: All waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste .[7][8]
-
Professional Disposal: The ultimate disposal of this hazardous waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11][12]
-
Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.
By integrating these safety protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
- Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US.
- Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove.
- This compound | C10H7ClFNO | CID 3022525 - PubChem.
- Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone.
- SDS US - Greenfield Global.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Understanding the SDS for Acetonitrile: Safe Handling Practices - Yufeng.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- How to Dispose of Acetonitrile?.
Sources
- 1. business.medtecs.com [business.medtecs.com]
- 2. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. uakron.edu [uakron.edu]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
